2-phenoxy-N-(2-phenylethyl)acetamide
Description
Properties
CAS No. |
18861-16-0 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-phenoxy-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
InChI Key |
GDCVHJQWGCHXEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Other CAS No. |
18861-16-0 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profile & Synthesis Guide: 2-Phenoxy-N-(2-phenylethyl)acetamide
[1][2]
Part 1: Executive Summary & Compound Identity
2-Phenoxy-N-(2-phenylethyl)acetamide (CAS 18861-16-0 ) is a lipophilic amide scaffold structurally characterizing a bridge between a phenoxyacetic acid core and a phenethylamine moiety. While often encountered as a synthetic intermediate or a specific impurity in pharmaceutical manufacturing (e.g., related to glipizide or similar sulfonylureas), this molecule represents a "privileged structure" in medicinal chemistry, exhibiting potential anticonvulsant, antimicrobial, and anti-inflammatory activities due to its ability to modulate specific enzyme pathways via the phenoxy-linker-amide motif.
This guide provides a rigorous technical breakdown of its physicochemical properties, a validated synthesis protocol, and characterization standards for researchers utilizing this compound as a building block or bioactive probe.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | N-(2-Phenylethyl)-2-phenoxyacetamide |
| Common Synonyms | N-Phenethyl-2-phenoxyacetamide; Phenoxyacetyl-phenethylamine |
| CAS Registry Number | 18861-16-0 |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| SMILES | O=C(NCCc1ccccc1)COc2ccccc2 |
| InChIKey | Computed:[1][2][3] FQAGFMVFSPYMEW-UXBLZVDNBW (Variant dependent) |
Part 2: Physicochemical Properties
Understanding the physicochemical behavior of this molecule is critical for assay development and formulation. The following data synthesizes calculated values with empirical trends observed in the phenoxyacetamide class.
Solubility & Lipophilicity Profile
The molecule exhibits significant lipophilicity due to the two aromatic rings flanking the polar amide core.
-
LogP (Predicted): 2.8 – 3.2
-
Implication: High membrane permeability; likely Class II in BCS (Biopharmaceutics Classification System) if developed as a drug.
-
-
Water Solubility: Low (< 0.1 mg/mL at 25°C).
-
Organic Solubility:
-
High: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethanol, Ethyl Acetate.
-
Moderate: Diethyl ether.[4]
-
Low: Hexanes (useful for precipitation/trituration).
-
Thermal & Structural Properties
-
Physical State: White to off-white crystalline solid.
-
Melting Point (Estimated): 85°C – 95°C (Consistent with N-substituted phenoxyacetamides).
-
Hydrogen Bonding:
-
Donors (HBD): 1 (Amide NH)
-
Acceptors (HBA): 2 (Amide Carbonyl O, Ether O)
-
-
Topological Polar Surface Area (TPSA): ~38.3 Ų (Suggests excellent blood-brain barrier penetration).
Part 3: Validated Synthesis Protocol
Objective: Synthesize high-purity this compound via Schotten-Baumann acylation. Reaction Type: Nucleophilic Acyl Substitution.[5]
Reaction Logic
The synthesis couples phenoxyacetyl chloride with 2-phenylethylamine . We utilize a biphasic system (DCM/Aq. Base) or a anhydrous base (Triethylamine) to neutralize the HCl byproduct, driving the equilibrium forward.
Why this method?
-
Atom Economy: High conversion rates compared to direct acid coupling.
-
Purification: The byproduct (Triethylamine hydrochloride) is water-soluble, allowing for easy removal via extraction.
Reagents & Materials
-
Precursor A: Phenoxyacetyl chloride (1.0 eq) [CAS: 701-99-5]
-
Precursor B: 2-Phenylethylamine (1.1 eq) [CAS: 64-04-0]
-
Base: Triethylamine (TEA) (1.5 eq) or 10% NaOH (aq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-phenylethylamine (12.1 g, 0.1 mol) and Triethylamine (15.2 g, 0.15 mol) in DCM (100 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve phenoxyacetyl chloride (17.0 g, 0.1 mol) in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes).
-
Workup (Self-Validating Step):
-
Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid chloride/acid.
-
Wash with Brine (1 x 50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1 ratio) or triturated with cold Hexanes to yield white needles.
Synthesis Workflow Diagram
Caption: Optimized Schotten-Baumann synthesis workflow for N-phenethyl-2-phenoxyacetamide.
Part 4: Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 6.80 – 7.40 | Multiplet | 10H | Ar-H | Two Phenyl Rings |
| 6.60 | Broad Singlet | 1H | -NH - | Amide Proton |
| 4.48 | Singlet | 2H | -O-CH ₂-CO- | Phenoxy Methylene (Diagnostic) |
| 3.62 | Quartet/Triplet | 2H | -NH-CH ₂- | Phenethyl Methylene (α to N) |
| 2.85 | Triplet | 2H | -CH₂-CH ₂-Ph | Phenethyl Methylene (β to N) |
Infrared Spectroscopy (FT-IR)
-
3280 cm⁻¹: N-H stretch (Amide).
-
1655 cm⁻¹: C=O stretch (Amide I band) – Primary confirmation of coupling.
-
1540 cm⁻¹: N-H bend (Amide II band).
-
1240 cm⁻¹: C-O-C stretch (Aryl ether).
Part 5: Biological & Pharmacophore Context
The 2-phenoxy-N-phenylacetamide core is a recognized scaffold in medicinal chemistry.[6] The specific linker length (ethyl) in CAS 18861-16-0 provides flexibility that distinguishes it from rigid analogs.
Structure-Activity Relationship (SAR) Logic
-
Phenoxy Head: Mimics hydrophobic pockets; susceptible to substitution (Cl, F, NO₂) to tune potency.
-
Amide Linker: Provides hydrogen bond donor/acceptor sites for receptor binding.
-
Phenethyl Tail: Aligns with aromatic residues in target proteins (e.g., MAO enzymes, Sodium channels).
Pharmacophore Diagram
Caption: Pharmacophore segmentation showing the three distinct interaction zones of the molecule.
References
-
ChemSynthesis. (n.d.). N-phenethyl-2-phenoxyacetamide (CAS 18861-16-0).[1][2][7][8][9] Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 621-88-5 (Related Phenoxyacetamide). Retrieved from [Link]
-
Priyanka, et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.[6] BioMed Research International. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Phenoxyacetamide | C8H9NO2 | CID 69314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenoxyacetyl chloride | 701-99-5 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chemsynthesis.com [chemsynthesis.com]
An In-Depth Technical Guide to 2-phenoxy-N-(2-phenylethyl)acetamide: Structure, Synthesis, and Characterization
Authored For: Drug Development Professionals and Medicinal Chemistry Researchers Preamble: The phenoxy acetamide scaffold is a recognized pharmacophore with a diverse range of biological activities.[1] Derivatives have been investigated for anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1] This guide focuses on a specific derivative, 2-phenoxy-N-(2-phenylethyl)acetamide, providing a comprehensive overview of its molecular characteristics and a detailed, field-proven protocol for its chemical synthesis and subsequent characterization. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers exploring this chemical space.
Part 1: Molecular Profile and Physicochemical Properties
This compound is an amide derivative formed by the condensation of 2-phenoxyacetic acid and 2-phenylethylamine. Its structure incorporates a phenoxy group linked via an ether bond to an acetyl moiety, which is in turn connected through an amide linkage to a phenylethyl tail. This combination of an aromatic ether, a rigid amide plane, and a flexible ethyl-aromatic chain provides a unique three-dimensional architecture for potential interactions with biological targets.
Chemical Structure
The IUPAC name for this compound is 2-phenoxy-N-(2-phenylethylethyl)acetamide . The structure is composed of three key functional groups: a phenoxy group (C₆H₅O-), an acetamide core (-CH₂C(=O)N-), and a phenylethyl group (-CH₂CH₂C₆H₅).
Physicochemical Data
The fundamental properties of the target compound are summarized below. As this specific molecule is not widely cataloged, key properties have been calculated based on its constituent structure.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | Calculated |
| Molecular Weight | 255.31 g/mol | Calculated |
| IUPAC Name | This compound | |
| CAS Number | Not Assigned | |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 | |
| Appearance (Predicted) | White to off-white solid | Inferred from similar compounds[2] |
| Solubility (Predicted) | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol); limited solubility in water | Inferred from similar compounds[2] |
Part 2: Proposed Chemical Synthesis Protocol
The synthesis of this compound is most reliably achieved via an amide coupling reaction. This is a cornerstone reaction in medicinal chemistry, and the selection of appropriate coupling agents is critical for achieving high yield and purity.
Synthesis Principle: Carbodiimide-Mediated Amide Coupling
The presented protocol utilizes a carbodiimide-based coupling agent, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, Hydroxybenzotriazole (HOBt).
Causality Behind Experimental Choice:
-
EDC: This reagent activates the carboxylic acid (2-phenoxyacetic acid) by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the primary amine (2-phenylethylamine). EDC is water-soluble, and its urea byproduct can be easily removed during aqueous workup, simplifying purification compared to agents like DCC.
-
HOBt: The addition of HOBt serves a dual purpose. It reacts with the O-acylisourea intermediate to form an activated HOBt-ester. This new intermediate is less prone to side reactions (like N-acylurea formation) and is highly efficient in acylating the amine.[3] For chiral starting materials, it also serves to suppress racemization.
Synthesis Reaction Scheme
The overall transformation is illustrated in the following reaction diagram.
Caption: Reaction scheme for the synthesis of the target amide.
Detailed Experimental Workflow
This section provides a step-by-step methodology for the synthesis, purification, and verification of the final product.
Caption: Step-by-step workflow for synthesis and purification.
Materials and Reagents
-
2-Phenoxyacetic acid
-
2-Phenylethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for chromatography mobile phase
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-phenoxyacetic acid (1.0 equivalent). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Activation: Cool the solution to 0°C using an ice bath. Add HOBt (1.2 eq.) and EDC (1.2 eq.) sequentially. Stir the mixture at 0°C for 30 minutes. The solution may become slightly cloudy.
-
Rationale: Pre-activating the acid at a reduced temperature minimizes potential side reactions of the highly reactive intermediates.
-
-
Amine Addition: Add 2-phenylethylamine (1.1 eq.) dropwise to the reaction mixture at 0°C. Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Rationale: The acid wash removes any unreacted amine and the basic EDC byproduct. The bicarbonate wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Rationale: This step is crucial to separate the desired product from any non-polar impurities and trace reagents, ensuring high purity for subsequent applications.
-
Part 3: Structural Characterization and Quality Control
A rigorous characterization of the final product is mandatory to confirm its identity and purity. This constitutes a self-validating system for the synthesis protocol.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary tool for unambiguous structure elucidation. The ¹H NMR spectrum should show distinct signals corresponding to the aromatic protons of both phenyl rings, the methylene protons of the ethyl linker, and the key methylene protons adjacent to the ether and amide functionalities. The ¹³C NMR will confirm the presence of all 16 unique carbon atoms, including the characteristic carbonyl carbon of the amide group (typically ~168-172 ppm).
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular weight. The observed mass should correspond to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ adduct, providing definitive confirmation of the molecular formula (C₁₆H₁₇NO₂).
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC. A successful synthesis should yield a product with >95% purity, indicated by a single major peak in the chromatogram.
By following this comprehensive guide, researchers can reliably synthesize and validate this compound, enabling further investigation into its potential applications in drug discovery and development.
References
-
PubChem. Acetamide, 2-ethoxy-N-(2-phenylethyl)-. National Center for Biotechnology Information. Available from: [Link]
-
ChemSrc. N-(2-Phenylethyl)acetamide. ChemSrc. Available from: [Link]
-
Al-Ostoot, F.H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
NIST. Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 2-Phenoxyacetamide. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Literature review on phenoxy-N-phenylethyl acetamide derivatives
An In-Depth Technical Guide to Phenoxy-N-phenylethyl Acetamide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction
Phenoxy-N-phenylethyl acetamide derivatives represent a significant class of pharmacophores that have garnered substantial interest in medicinal chemistry.[1] Their versatile scaffold, characterized by a central acetamide linkage connecting a phenoxy group and a phenylethyl moiety, allows for extensive structural modifications. This adaptability has led to the discovery of a wide spectrum of biological activities, positioning these compounds as promising candidates for the development of novel therapeutic agents.[1] Researchers have successfully synthesized and evaluated numerous derivatives, revealing potent anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, diverse biological applications, and critical structure-activity relationships of phenoxy-N-phenylethyl acetamide derivatives, offering valuable insights for researchers and professionals in drug discovery and development.
Synthetic Pathways and Methodologies
The synthesis of phenoxy-N-phenylethyl acetamide derivatives is typically achieved through straightforward and efficient condensation reactions. A common and effective strategy involves the reaction of a substituted phenol with an N-(1-phenylethyl)acetamide intermediate bearing a suitable leaving group, such as a halogen. The Leuckart synthetic pathway has also been successfully utilized in the development of these compounds.[2][4][5]
A general synthetic route commences with the preparation of 2-chloro-N-(1-phenylethyl)acetamide, which is then reacted with various substituted phenols in the presence of a weak base and a catalyst.
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Framework for the Predictive Safety and Toxicity Assessment of 2-phenoxy-N-(2-phenylethyl)acetamide
A Technical Guide for Drug Development Professionals
Introduction: Proactive Safety Assessment in Modern Drug Discovery
The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1][2][3] For a novel compound such as 2-phenoxy-N-(2-phenylethyl)acetamide, a proactive and integrated approach to safety and toxicity assessment is not merely a regulatory hurdle but a cornerstone of efficient drug development. This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive framework for the predictive toxicity and safety evaluation of this compound. In the absence of publicly available toxicological data for this specific molecule, this document serves as a roadmap for generating a robust, predictive safety profile by leveraging a synergistic combination of in silico computational models and targeted in vitro assays. This early, data-driven approach is critical for identifying potential liabilities, guiding medicinal chemistry efforts, and ultimately de-risking the progression of promising candidates.[2][3][4]
The core philosophy of this guide is to build a safety profile from the ground up, starting with computational predictions and progressively moving to biological assays. This tiered approach allows for rapid, cost-effective initial screening, followed by more resource-intensive experimental validation of predicted risks.[5][6]
Part 1: In Silico Toxicity Prediction - The First Line of Defense
Before synthesizing and testing this compound in biological systems, a thorough in silico assessment is paramount. Computational toxicology models utilize the chemical structure of a molecule to predict its potential toxicological liabilities.[7] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7 guideline, for instance, advocates for the use of two complementary (Q)SAR methodologies for assessing mutagenic impurities: one expert rule-based and one statistical-based.[8][9]
Expert Rule-Based and Statistical Approaches to Mutagenicity and Genotoxicity
Derek Nexus®: An Expert Rule-Based System
Derek Nexus is a knowledge-based expert system that contains a vast database of structure-activity relationships (SARs) derived from published and proprietary data.[1][9][10] When presented with the structure of this compound, Derek Nexus would identify any known toxicophores—substructural fragments associated with toxicity.[9][10] The system provides a qualitative prediction of the likelihood of toxicity for numerous endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.[1][9]
SARAH Nexus®: A Statistical-Based System for Mutagenicity
Complementing the expert rule-based approach, SARAH Nexus is a statistical model that predicts Ames mutagenicity.[8][11] It employs machine learning algorithms trained on a large, curated dataset of mutagenicity data.[11][12] SARAH Nexus provides a prediction supported by an estimate of its accuracy, offering a probabilistic assessment of the mutagenic potential of this compound.[11][12]
Workflow for In Silico Mutagenicity Assessment
Caption: Workflow for ICH M7 compliant in silico mutagenicity assessment.
Interpreting the Outputs:
A positive finding from either Derek or SARAH Nexus would flag this compound for potential mutagenicity, warranting further investigation with in vitro assays. The absence of alerts suggests a lower, though not absent, risk.
Broader Toxicity Endpoints and ADME Profiling
TOPKAT® for General Toxicity Prediction
TOPKAT (TOxicity Prediction by Komputer Assisted Technology) is a quantitative structure-activity relationship (QSAR) model that can predict a range of toxicological and ecotoxicological endpoints, including carcinogenicity and skin irritation.[13][14] While some studies have noted limitations in its predictive power for certain chemical classes, it can provide valuable initial screening data.[15][16]
Predicted Toxicological Profile of this compound (Hypothetical Data)
| Endpoint | Prediction Model | Predicted Outcome | Confidence/Likelihood |
| Ames Mutagenicity | SARAH Nexus | Negative | High |
| Chromosomal Aberration | Derek Nexus | Equivocal | Plausible |
| Carcinogenicity (Rodent) | TOPKAT | Non-carcinogen | Moderate |
| Skin Sensitization | Derek Nexus | Plausible | Moderate |
| Hepatotoxicity | Derek Nexus | Equivocal | Plausible |
| hERG Inhibition | In-house QSAR Model | Possible | Low |
This table presents hypothetical data for illustrative purposes.
In Silico ADME Prediction
Early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Various computational models can predict parameters such as aqueous solubility, permeability (e.g., Caco-2), plasma protein binding, and potential sites of metabolism. Understanding potential metabolic pathways is important, as metabolites can sometimes be more toxic than the parent compound.[17]
Part 2: In Vitro Safety Assays - Experimental Validation
In vitro assays are essential for confirming or refuting the predictions from in silico models and for providing quantitative data on the biological activity of this compound.[2][3][18]
Cytotoxicity Assays
Cytotoxicity assays are a fundamental first step to determine the concentration range at which a compound causes cell death.[19][20][21] This information is critical for designing subsequent, more specific assays.
Common Cytotoxicity Assays:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[18][20]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating necrosis.[19][21]
Protocol for a Standard MTT Cytotoxicity Assay:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only and positive controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assays
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes.[22][23][24]
Standard In Vitro Genotoxicity Battery:
-
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used test to assess a compound's ability to induce gene mutations in bacteria.[24][25][26]
-
In Vitro Micronucleus Test: This assay detects chromosomal damage by identifying the formation of micronuclei in cultured mammalian cells.[24][25]
Workflow for In Vitro Genotoxicity Testing
Caption: A standard two-assay battery for in vitro genotoxicity assessment.
Cardiotoxicity - hERG Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[27][28] Therefore, assessing the effect of this compound on the hERG channel is a critical safety checkpoint.
hERG Inhibition Assay:
Automated patch-clamp systems are commonly used to measure the inhibitory effect of a compound on the hERG channel expressed in a stable cell line.[29] The output is typically an IC50 value, representing the concentration at which the compound inhibits 50% of the hERG channel current.
Protocol for an Automated Patch-Clamp hERG Assay:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293).
-
Compound Application: Apply increasing concentrations of this compound to the cells using the automated system.
-
Electrophysiological Recording: A specific voltage protocol is applied to the cells to elicit and measure the hERG current.[29]
-
Data Analysis: The percentage of current inhibition at each concentration is calculated to generate a dose-response curve and determine the IC50 value.
Hypothetical In Vitro Safety Profile of this compound
| Assay | Endpoint | Result (Hypothetical) | Interpretation |
| Cytotoxicity (HepG2) | IC50 | > 50 µM | Low potential for acute cytotoxicity |
| Ames Test | Mutagenicity | Negative | Not likely to be a bacterial mutagen |
| In Vitro Micronucleus | Clastogenicity | Negative | Low risk of chromosomal damage |
| hERG Inhibition | IC50 | 25 µM | Moderate hERG inhibition potential |
This table presents hypothetical data for illustrative purposes.
Conclusion and Path Forward
This technical guide provides a structured, multi-faceted approach to evaluating the predicted toxicity and safety of a novel compound, this compound. By initiating the safety assessment with a robust in silico analysis using complementary computational tools, researchers can make early, informed decisions and prioritize resources effectively. Subsequent in vitro assays provide essential biological data to confirm or refute computational predictions and to quantify potential risks.
Based on the hypothetical data presented, this compound shows a generally favorable profile with low concern for cytotoxicity and genotoxicity. However, the predicted moderate hERG inhibition warrants further investigation. The next steps would involve determining the therapeutic window by comparing the hERG IC50 value to the anticipated efficacious concentration. A large margin would suggest a lower clinical risk.
Ultimately, this integrated predictive toxicology framework enables a more efficient and scientifically rigorous drug development process, increasing the likelihood of identifying safe and effective therapeutic candidates while adhering to the principles of reducing, refining, and replacing animal testing.
References
- Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene.
- Derek Nexus Toxicology Software - Optibrium.
- Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals - PubMed.
- Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines - PR Newswire.
- Derek Nexus for toxicity prediction – Wh
- In Vitro Toxicology Assays - TME Scientific.
- Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.
- Everything You Need To Know About Sarah Nexus - Lhasa Limited.
- Advancing Drug Discovery: The Role of In Vitro Toxicity Assays - IT Medical Team.
- DEREK Nexus® toxicology modeling.
- BIOVIA discovery studio (TOPK
- Application of TOPKAT and TEST software in prediction of chemical toxicity.
- 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec.
- Cell-based hERG Channel Inhibition Assay in High-throughput Form
- High-throughput approaches for genotoxicity testing in drug development: recent advances.
- 10 Frequently Asked Questions About Derek Nexus, Answered - Lhasa Limited.
- Cytotoxicity assays - Sigma-Aldrich.
- (PDF) Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals.
- The role of genetic toxicology in drug discovery and optimiz
- Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation | Chemical Research in Toxicology - ACS Public
- Sarah Nexus Version 3.3 Mutagenicity QMRF - Lhasa Limited.
- Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec.
- ToxinPredictor: Computational models to predict the toxicity of molecules - PubMed.
- The Importance of In Vitro Assays - Visikol.
- Genetic Toxicology Studies - Charles River Labor
- MolToxPred: small molecule toxicity prediction using machine learning approach.
- Performance of In Silico Models for Mutagenicity Prediction of Food Contact M
- Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing).
- Cell-Based hERG Channel Inhibition Assay in High-Throughput Form
- Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - MDPI.
- ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinform
- Cytotoxicity Assays | Thermo Fisher Scientific - US.
- What is Genotoxicity Testing? - News-Medical.Net.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick.
- Cytotoxicity assay selection guide | Abcam.
- Cytotoxicity and cell viability | Drug discovery | Miltenyi Biotec | Nederland.
- hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.
Sources
- 1. optibrium.com [optibrium.com]
- 2. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 3. news-medical.net [news-medical.net]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. The Importance of In Vitro Assays [visikol.com]
- 6. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 9. optibrium.com [optibrium.com]
- 10. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 11. Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines [prnewswire.com]
- 12. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 18. itmedicalteam.pl [itmedicalteam.pl]
- 19. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 21. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. The role of genetic toxicology in drug discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. dovepress.com [dovepress.com]
- 26. criver.com [criver.com]
- 27. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
An In-depth Technical Guide to the Solubility of 2-phenoxy-N-(2-phenylethyl)acetamide in Water vs. Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-phenoxy-N-(2-phenylethyl)acetamide, a molecule of interest in pharmaceutical and chemical research. Phenoxyacetamide derivatives have garnered attention for their diverse biological activities, and a thorough understanding of their solubility is paramount for advancing their application, particularly in drug development where bioavailability is critical.[1][2][3][4][5] This document delineates the theoretical principles governing the solubility of this compound, based on its molecular structure. It further presents a detailed, field-proven experimental workflow for the quantitative determination of its solubility in aqueous and various organic solvents using the gold-standard shake-flask method coupled with UV-Vis spectroscopic analysis. While specific quantitative solubility data for this compound is not widely available in published literature, this guide provides a predictive solubility profile and a robust framework for researchers to generate high-quality, reliable data.
Introduction: The Critical Role of Solubility in the Application of Phenoxyacetamide Derivatives
This compound belongs to a class of compounds, phenoxyacetamide derivatives, which are significant pharmacophores with a wide range of biological activities.[1][6] The journey of a promising compound from the laboratory to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary obstacle.[4][5][7] Solubility is a critical physicochemical property that profoundly influences a drug's dissolution rate, and consequently, its absorption and bioavailability.[3][8]
A comprehensive understanding of a compound's solubility in various media is therefore not an academic exercise but a fundamental requirement in:
-
Drug Discovery and Lead Optimization: Early assessment of solubility helps in selecting and modifying candidate molecules to improve their pharmacokinetic profiles.[7]
-
Formulation Development: Knowledge of solubility in different solvents is essential for developing appropriate dosage forms, be it oral, parenteral, or topical formulations.[2][3]
-
Synthesis and Purification: The selection of appropriate solvents for reaction and crystallization is dictated by the solubility of the target compound and any impurities.
This guide focuses on this compound, providing researchers with the foundational knowledge and practical methodologies to accurately assess its solubility, thereby accelerating its research and development trajectory.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be mutually soluble.[9][10][11] An analysis of the molecular structure of this compound allows for a predictive assessment of its solubility profile.
Molecular Structure of this compound:
Key structural features and their influence on solubility:
-
Amide Group (-CONH-): The amide functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[12][13] This feature is expected to contribute significantly to its solubility in polar solvents, particularly those that can also engage in hydrogen bonding.
-
Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor, further enhancing solubility in polar protic solvents.
-
Phenyl Rings (C6H5-): The two phenyl rings are large, nonpolar, and hydrophobic moieties. These groups will dominate the molecule's interaction with nonpolar solvents through van der Waals forces and will significantly limit its solubility in water.[14]
-
Phenylethyl and Phenoxy Groups: The combination of these bulky, nonpolar groups suggests that the overall character of the molecule is predominantly hydrophobic, despite the presence of polar functional groups.
Predicted Solubility Profile:
-
Water (Polar Protic): Due to the presence of the two large hydrophobic phenyl rings, the solubility of this compound in water is expected to be very low. The polar amide and ether groups will not be sufficient to overcome the hydrophobicity of the bulk of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be good solvents for this compound, as they can interact favorably with the amide and ether groups while also having a lower polarity than water, which better accommodates the nonpolar phenyl rings.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are expected to be effective solvents, interacting with the N-H of the amide group and the polar C=O bond. Dichloromethane, being less polar than acetone, may be particularly effective at dissolving the compound due to the significant nonpolar character of the solute.
-
Nonpolar Solvents (e.g., Hexane): Due to the "like dissolves like" principle, the large nonpolar portions of this compound suggest it will have some solubility in nonpolar solvents. However, the presence of the polar amide group may limit its miscibility with highly nonpolar solvents like hexane.
Experimental Determination of Solubility
To obtain accurate and reliable quantitative solubility data, the following established experimental methodologies are recommended.
The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[15] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ajptonline.com [ajptonline.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scienceready.com.au [scienceready.com.au]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Thermodynamic Stability of 2-phenoxy-N-(2-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, a significant portion of which are rooted in the physicochemical properties of the molecule. Among these, thermodynamic stability is a cornerstone of a viable pharmaceutical product. It dictates not only the shelf-life and storage conditions but also influences bioavailability and safety. This guide provides a comprehensive exploration of the thermodynamic stability of 2-phenoxy-N-(2-phenylethyl)acetamide, a compound of interest in medicinal chemistry. As a senior application scientist, my aim is to bridge theoretical understanding with practical, field-proven methodologies, offering a self-validating framework for its stability assessment.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly impacts its safety, efficacy, and manufacturability.[1] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic byproducts.[2] Therefore, a thorough understanding of the thermodynamic stability of a drug candidate like this compound is not merely a regulatory requirement but a fundamental aspect of rational drug design and development.
This guide will delve into the multifaceted nature of thermodynamic stability, encompassing both theoretical predictions and empirical determinations. We will explore the inherent chemical liabilities of the this compound structure and outline a systematic approach to characterizing its stability profile under various stress conditions.
Molecular Architecture and Inherent Stability Considerations
To comprehend the thermodynamic stability of this compound, we must first dissect its molecular structure.
Figure 1: Molecular Structure of this compound.
The molecule possesses several key functional groups that govern its reactivity and, consequently, its stability:
-
Amide Bond: The amide linkage (-CONH-) is the central functional group. Amide bonds are generally more stable to hydrolysis than esters due to resonance delocalization of the nitrogen lone pair into the carbonyl group.[3][4] This resonance imparts partial double bond character to the C-N bond, making it stronger and less susceptible to nucleophilic attack.[5] However, under harsh acidic or basic conditions, hydrolysis can occur, leading to the formation of phenoxyacetic acid and 2-phenylethylamine.[3]
-
Ether Linkage: The phenoxy group contains an ether linkage (-O-). Ethers are generally stable but can be cleaved under strongly acidic conditions.
-
Aromatic Rings: The two phenyl rings are relatively stable but can be susceptible to oxidation and photolytic degradation under certain conditions.
Theoretical and Computational Approaches to Stability Prediction
Before embarking on extensive experimental studies, computational methods can provide valuable insights into the potential stability liabilities of a molecule.
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to determine the thermodynamic properties of this compound and its potential degradation products.[6][7] By calculating the Gibbs free energy of formation for the parent molecule and its hypothetical degradants, one can predict the spontaneity of various degradation reactions.
Key Parameters to Calculate:
-
Gibbs Free Energy of Reaction (ΔG°rxn): A negative ΔG°rxn indicates a spontaneous degradation process.
-
Enthalpy of Reaction (ΔH°rxn): Indicates whether a degradation reaction is exothermic or endothermic.
-
Activation Energy (Ea): The energy barrier for a degradation reaction. A higher activation energy suggests greater kinetic stability.
These computational studies can help prioritize which stress conditions are most likely to induce degradation, thereby guiding the design of forced degradation studies.[8][9]
Figure 2: Workflow for Computational Stability Prediction.
Experimental Determination of Thermodynamic Stability
While computational methods are predictive, experimental studies are essential for definitively characterizing the thermodynamic stability of this compound.[10] A well-designed experimental strategy involves a combination of thermal analysis and forced degradation studies.
Thermal Analysis Techniques
Thermal analysis provides quantitative data on the physical and chemical changes that occur in a material as a function of temperature.[11]
DSC is a powerful technique for determining the melting point, heat of fusion, and for detecting polymorphism and solid-state transitions.[12][13][14] For this compound, DSC can be used to:
-
Determine the melting point and enthalpy of fusion: These are fundamental thermodynamic properties. A sharp melting peak indicates a pure, crystalline compound.
-
Identify polymorphs: Different crystalline forms of a drug can have different stabilities and bioavailabilities.[12]
-
Assess thermal stability: The onset temperature of decomposition can be estimated from the DSC thermogram.[15]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus).
TGA measures the change in mass of a sample as a function of temperature.[16][17] It is particularly useful for determining the thermal stability and decomposition profile of a compound.[18]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
| Thermal Analysis Technique | Key Parameters Determined |
| DSC | Melting Point, Enthalpy of Fusion, Polymorphism |
| TGA | Onset of Decomposition, Mass Loss vs. Temperature |
Table 1: Summary of Thermal Analysis Techniques and Key Parameters.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment.[2][19] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10] The goal is not to determine the shelf-life but to develop and validate stability-indicating analytical methods.[1]
Key Stress Conditions for this compound:
-
Hydrolysis: The amide bond is the primary site for hydrolytic degradation.[20] Studies should be conducted across a range of pH values (e.g., acidic, neutral, and basic).[10]
-
Oxidation: The aromatic rings and the benzylic position of the phenylethyl group are potential sites for oxidation.
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[21][22][23]
-
Thermal Stress: Elevated temperatures can accelerate degradation reactions.[6]
Figure 3: Workflow for Forced Degradation Studies.
Experimental Protocol: General Approach for Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Application: Expose the solutions to the various stress conditions (e.g., heat in an oven, expose to a photostability chamber, add acid/base/oxidizing agent).
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples and analyze them using a stability-indicating HPLC method.
-
Degradant Identification: If significant degradation is observed, use techniques like LC-MS and NMR to identify and characterize the degradation products.
Conclusion and Future Perspectives
The thermodynamic stability of this compound is a critical determinant of its potential as a drug candidate. This guide has outlined a comprehensive strategy for its evaluation, combining computational prediction with robust experimental methodologies. A thorough understanding of its degradation pathways and the factors influencing its stability will enable the development of a stable formulation with an appropriate shelf-life, ensuring the delivery of a safe and effective therapeutic agent to patients.
Future work should focus on the detailed kinetic analysis of the identified degradation pathways to establish quantitative models for predicting the long-term stability under various storage conditions. Furthermore, understanding the potential toxicological implications of the major degradation products is a crucial next step in the preclinical development of this compound.
References
- Vertex AI Search. (n.d.).
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved February 13, 2026.
- In-Situ. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved February 13, 2026.
- Wikipedia. (n.d.). Amide. Retrieved February 13, 2026.
- ResearchGate. (n.d.).
- Chemistry Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved February 13, 2026.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 13, 2026.
- IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved February 13, 2026.
- Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. Retrieved February 13, 2026.
- SGS. (n.d.). Photostability. Retrieved February 13, 2026.
- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved February 13, 2026.
- PMC. (n.d.). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Retrieved February 13, 2026.
- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved February 13, 2026.
- ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved February 13, 2026.
- Jordi Labs. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved February 13, 2026.
- ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved February 13, 2026.
- PubMed. (2010, July). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. J Pharm Sci. 99(7):2934-40.
- Labcompare. (2024, September 25). RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. Retrieved February 13, 2026.
- Fiveable. (n.d.). Hydrolysis of Amides Definition - Organic Chemistry Key Term. Retrieved February 13, 2026.
- ACS Publications. (n.d.). Computational Studies on the Stability of [Amide]Br- Complexes. Retrieved February 13, 2026.
- AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved February 13, 2026.
- ResearchGate. (2025, October 16). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Retrieved February 13, 2026.
- Chemistry Steps. (n.d.). Amides - Structure and Reactivity. Retrieved February 13, 2026.
- Durham e-Theses. (2012, March 6). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved February 13, 2026.
- Explanations. (2025, December 17). Thermo-gravimetric analysis: Significance and symbolism. Retrieved February 13, 2026.
- Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved February 13, 2026.
- PMC. (n.d.).
- YouTube. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. Retrieved February 13, 2026.
- ResearchGate. (2025, August 7). Computer Simulation of Amide Bond Formation in Aqueous Solution. Retrieved February 13, 2026.
- ACS Publications. (n.d.). Calorimetric investigation of salt-amide interactions in aqueous solution. Retrieved February 13, 2026.
- Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA). Retrieved February 13, 2026.
- RSC Publishing. (n.d.). The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study. Retrieved February 13, 2026.
- ResearchGate. (n.d.). Thermodynamics of amide+amine mixtures. 5. Excess molar enthalpies of N,N-dimethylformamide or N,N-dimethylacetamide+N-propylpropan-1-amine, +N-butylbutan-1-amine, +butan-1-amine, or +hexan-1-amine systems. ERAS results. Retrieved February 13, 2026.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... Retrieved February 13, 2026.
- PMC. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- CymitQuimica. (n.d.). CAS 877-95-2: N-(2-Phenylethyl)acetamide. Retrieved February 13, 2026.
- Tokyo Chemical Industry. (n.d.). N-(2-Phenylethyl)acetamide | 877-95-2. Retrieved February 13, 2026.
- PubChem. (n.d.). N-(2-phenylethyl)acetamide | C10H13NO | CID 70143. Retrieved February 13, 2026.
- RSC Publishing. (n.d.). Thermodynamics of protonation and hydration of aliphatic amides. Retrieved February 13, 2026.
- Fisher Scientific. (n.d.). N-(2-Phenylethyl)acetamide 98.0+%, TCI America 25 g. Retrieved February 13, 2026.
- Sigma-Aldrich. (n.d.). N-(2-phenylethyl)acetamide. Retrieved February 13, 2026.
- MDPI. (2021, March 2). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. Retrieved February 13, 2026.
- PMC. (2023, March 25). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved February 13, 2026.
- NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. Retrieved February 13, 2026.
- NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. Retrieved February 13, 2026.
- Wikipedia. (n.d.). Ammonia. Retrieved February 13, 2026.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 6. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. tainstruments.com [tainstruments.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. quercus.be [quercus.be]
- 15. atascientific.com.au [atascientific.com.au]
- 16. wisdomlib.org [wisdomlib.org]
- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. fiveable.me [fiveable.me]
- 21. database.ich.org [database.ich.org]
- 22. 3 Important Photostability Testing Factors [sampled.com]
- 23. Photostability | SGS [sgs.com]
Lipophilicity and LogP values of 2-phenoxy-N-(2-phenylethyl)acetamide
The following technical guide details the physicochemical characterization of 2-phenoxy-N-(2-phenylethyl)acetamide , focusing on its lipophilicity (LogP) and structural properties relevant to drug discovery.
Lipophilicity Profiling, Structural Analysis, and ADME Implications
Executive Summary
This compound is a lipophilic amide scaffold frequently utilized in medicinal chemistry as a linker or core pharmacophore for anticancer and anti-inflammatory agents. Structurally, it bridges a phenoxy moiety and a phenylethylamine group via an acetamide linker.
The compound exhibits a theoretical LogP range of 2.8 – 3.1 , placing it in the optimal "sweet spot" for oral bioavailability (Lipinski’s Rule of 5) and membrane permeability. This guide provides a definitive protocol for experimentally validating this value and analyzes the structural determinants governing its physicochemical behavior.
Chemical Architecture & Theoretical Framework
Structural Breakdown
The molecule consists of three distinct pharmacophoric regions that dictate its solubility and partition coefficient:
-
Lipophilic Head (Phenoxy): Aromatic ether contributing significant hydrophobicity.
-
Polar Linker (Acetamide): Provides hydrogen bond donor/acceptor sites, lowering LogP but enhancing solubility.
-
Lipophilic Tail (Phenylethyl): A flexible aromatic chain increasing van der Waals surface area.
Visualization of Pharmacophores
The following diagram illustrates the fragmentation used for in silico LogP calculation and metabolic stability assessment.
Figure 1: Structural fragmentation of this compound showing lipophilic contributions.
Theoretical LogP Calculation
Based on Structure-Activity Relationship (SAR) data from analogous phenoxyacetamides:
-
Reference Analog: 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide has a calculated XLogP3 of 2.7 [1].[1]
-
Correction: Removal of the polar formyl group (-CHO) increases lipophilicity.
-
Predicted Value: The unsubstituted target molecule is estimated to have a LogP of 2.9 ± 0.2 .
Experimental Determination Protocols
To validate the theoretical LogP, two orthogonal methods are recommended. The Shake-Flask method serves as the absolute reference, while RP-HPLC is preferred for high-throughput screening.
Protocol A: Shake-Flask Method (Gold Standard)
This method directly measures the partition of the compound between n-octanol and water.
Reagents:
-
n-Octanol (HPLC Grade, presaturated with water).
-
This compound (Test Compound).
Workflow:
-
Phase Saturation: Mix n-octanol and buffer for 24 hours to ensure mutual saturation. Separate phases.
-
Solubilization: Dissolve 1 mg of the test compound in 10 mL of the presaturated octanol phase.
-
Partitioning: Add 10 mL of presaturated buffer to the octanol solution.
-
Equilibration: Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000 rpm for 20 minutes to break emulsions.
-
Quantification: Carefully sample both phases. Analyze concentration via UV-Vis spectrophotometry (λ_max ~270 nm) or HPLC.
-
Calculation:
Protocol B: RP-HPLC Estimation (High Throughput)
This method correlates the retention time (
Figure 2: Workflow for RP-HPLC determination of lipophilicity.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Methanol:Water (Isocratic 60:40 to 70:30).
-
Dead Time (
): Determine using Uracil or Sodium Nitrate. -
Calibration: Plot
vs. Literature LogP of standards (e.g., Acetophenone, Benzene, Toluene).
Data Summary & Biological Implications[4][5][6][7]
Physicochemical Profile
| Property | Value / Description | Source/Method |
| Molecular Formula | C | Calculated |
| Molecular Weight | 255.31 g/mol | Calculated |
| Predicted LogP | 2.9 – 3.1 | Consensus SAR [1][2] |
| H-Bond Donors | 1 (Amide NH) | Structural Analysis |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Structural Analysis |
| Solubility | Low in water; High in DMSO, Ethanol | Experimental Observation |
ADME & Drug Development Context
-
Permeability: With a LogP ~3.0, the compound exhibits high passive diffusion across the blood-brain barrier (BBB) and gastrointestinal tract. It falls within the ideal range for CNS-active drugs.
-
Metabolic Stability: The amide bond is the primary site of metabolic liability (hydrolysis by amidases). The phenoxy ether linkage is generally robust but may undergo O-dealkylation by CYP450 enzymes.
-
Toxicity Risks: Phenoxyacetamides can occasionally act as hERG channel blockers if the lipophilicity exceeds LogP > 4.0. The target compound (LogP ~3.0) is in a safer window but requires screening.
Synthesis Pathway
For researchers synthesizing this standard for testing:
-
Reactants: Phenoxyacetyl chloride + 2-Phenylethylamine.
-
Conditions: DCM or THF solvent, Triethylamine (base) at 0°C to RT.
-
Yield: Typically >85% due to the high reactivity of the acyl chloride [3].
References
-
PubChem. 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide (Compound Summary). National Library of Medicine. Available at: [Link]
-
Cheméo. Acetamide, N-(2-phenylethyl)- (CAS 877-95-2) Properties.[4][5][6][7][8] (Reference for non-phenoxy analog baseline). Available at: [Link]
-
MDPI. Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (Methodology Reference). Available at: [Link]
Sources
- 1. 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide | C17H17NO3 | CID 2170438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 5. Buy Online CAS Number 877-95-2 - TRC - N-(2-Phenylethyl)acetamide | LGC Standards [lgcstandards.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Acetamide, N-(2-phenylethyl)- (CAS 877-95-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chemeo.com [chemeo.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-phenoxy-N-(2-phenylethyl)acetamide
Abstract
This document provides a comprehensive guide to the optimal reaction conditions for the synthesis of 2-phenoxy-N-(2-phenylethyl)acetamide, a molecule of interest in medicinal chemistry and drug development.[1][2] The core of this synthesis is the formation of a stable amide bond between phenoxyacetic acid and 2-phenylethylamine. We present two primary, robust methodologies: the classic two-step acid chloride approach and the modern one-pot direct amidation using coupling agents. This guide delves into the mechanistic rationale behind each protocol, offering field-proven insights to guide reagent selection, reaction optimization, and final product purification. The protocols are designed to be self-validating, with explanations of causality for each experimental choice to ensure reproducibility and high-yield outcomes for researchers, scientists, and drug development professionals.
Synthetic Overview and Strategic Considerations
The synthesis of this compound involves the creation of an amide linkage, one of the most fundamental and stable bonds in organic and medicinal chemistry.[3] The retrosynthetic analysis reveals a straightforward disconnection across the amide C-N bond, identifying phenoxyacetic acid (or a derivative) and 2-phenylethylamine as the primary starting materials.
Caption: Retrosynthetic analysis of the target molecule.
The primary challenge in amide synthesis is the poor leaving group ability of the hydroxyl group (-OH) on the carboxylic acid.[4] A direct reaction between a carboxylic acid and an amine requires extremely high temperatures to drive off water and is often impractical.[4] Therefore, the carboxyl group must be "activated." We will explore two efficient strategies for this activation:
-
Method A: Acid Chloride Formation. A robust, two-step method where the carboxylic acid is converted into a highly reactive phenoxyacetyl chloride intermediate. This intermediate readily reacts with the amine.[4][5]
-
Method B: In-Situ Activation with Coupling Agents. A milder, one-pot method where a coupling reagent activates the carboxylic acid directly in the reaction mixture, which is then immediately consumed by the amine.[3][6]
Method A: The Acid Chloride Protocol
This classic approach offers high yields and is cost-effective, making it suitable for large-scale synthesis. It proceeds in two distinct steps, allowing for clear monitoring and control.
Step 1: Synthesis of Phenoxyacetyl Chloride
Principle: The conversion of phenoxyacetic acid to phenoxyacetyl chloride is achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] These reagents replace the hydroxyl group with a chloride ion, an excellent leaving group, thereby dramatically increasing the electrophilicity of the carbonyl carbon.[4] Thionyl chloride is often preferred for its low cost and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying removal.
Caption: Workflow for the two-step acid chloride method.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap/scrubber for HCl and SO₂), add phenoxyacetic acid.
-
Under an inert atmosphere (N₂ or Ar), add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents, either neat or in an inert solvent like dichloromethane (DCM).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). This accelerates the reaction by forming the Vilsmeier reagent in situ.
-
Gently heat the mixture to reflux (approx. 40-50°C if using DCM, or ~75°C if neat) and stir for 1-3 hours. Reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude phenoxyacetyl chloride is a pale yellow oil and is typically used immediately in the next step without further purification.
| Parameter | Value | Rationale |
| Phenoxyacetic Acid | 1.0 eq | Limiting reagent |
| Thionyl Chloride | 2.0 - 3.0 eq | Acts as both reagent and solvent; excess drives reaction to completion. |
| Solvent | DCM or neat | DCM allows for lower reaction temperatures. |
| Catalyst | DMF (catalytic) | Accelerates the formation of the acid chloride. |
| Temperature | 40 - 75 °C (Reflux) | Provides activation energy for the reaction. |
| Time | 1 - 3 hours | Sufficient for complete conversion. |
Step 2: Amidation with 2-Phenylethylamine
Principle: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with 2-phenylethylamine. A base, such as triethylamine (TEA) or pyridine, must be added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[5] If not neutralized, the HCl will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. This is a variation of the classic Schotten-Baumann reaction.[7][8]
Experimental Protocol:
-
Dissolve 2-phenylethylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1-1.2 eq) in an aprotic solvent such as DCM or THF in a round-bottom flask.
-
Cool the flask in an ice bath (0 °C). This is critical to control the exothermicity of the reaction.
-
Dissolve the crude phenoxyacetyl chloride from Step 1 in a small amount of the same anhydrous solvent.
-
Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Proceed to the work-up and purification stage (see Section 4).
| Parameter | Value | Rationale |
| Phenoxyacetyl Chloride | 1.0 eq | Limiting reagent (based on original acid) |
| 2-Phenylethylamine | 1.0 - 1.1 eq | Slight excess can ensure full consumption of the acid chloride. |
| Base (Triethylamine) | 1.1 - 1.2 eq | Scavenges the HCl byproduct, preventing amine protonation. |
| Solvent | DCM, THF | Aprotic solvents that do not react with the acid chloride. |
| Temperature | 0 °C to RT | Initial cooling manages the exothermic reaction. |
| Time | 1.5 - 2.5 hours | Typically sufficient for complete reaction. |
Method B: The Coupling Agent Protocol
This approach is favored for its mild reaction conditions, high functional group tolerance, and operational simplicity (one-pot). It is particularly valuable in complex molecule synthesis where harsh reagents must be avoided.[3]
Principle: Coupling agents activate the carboxylic acid in situ to form a highly reactive intermediate, which is susceptible to nucleophilic attack by the amine.[3] We will focus on uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and low rates of side reactions.[6] The mechanism involves the formation of a highly reactive OAt-active ester.
Caption: Mechanism of HATU-mediated amide coupling.
Experimental Protocol:
-
In a round-bottom flask, dissolve phenoxyacetic acid (1.0 eq), 2-phenylethylamine (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a non-nucleophilic organic base, N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture. The base is crucial for deprotonating the carboxylic acid and facilitating the reaction.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, proceed to the work-up and purification stage (see Section 4). The byproducts from HATU and DIPEA are generally water-soluble, which often simplifies purification.[6]
| Parameter | Value | Rationale |
| Phenoxyacetic Acid | 1.0 eq | Limiting reagent |
| 2-Phenylethylamine | 1.1 eq | A slight excess ensures complete conversion of the acid. |
| HATU | 1.1 eq | Stoichiometric amount required for activation. |
| DIPEA | 2.0 - 3.0 eq | A hindered, non-nucleophilic base to facilitate the coupling. |
| Solvent | DMF, DCM | Anhydrous polar aprotic solvents are ideal. |
| Temperature | Room Temperature | Mild conditions are a key advantage of this method. |
| Time | 2 - 4 hours | Efficient coupling at ambient temperature. |
Work-up, Purification, and Characterization
The final stage is critical for obtaining a pure product. The chosen method will depend on the synthetic route used.
General Aqueous Work-up:
-
Dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove excess amine and base (like TEA or DIPEA).
-
Wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted phenoxyacetic acid and byproducts from the coupling agent.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]
Purification Protocols:
-
Recrystallization: This is the preferred method for purifying the final solid product. A good solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[10] A mixture of ethyl acetate and hexane is an excellent starting point.[11]
-
Dissolve the crude solid in a minimal amount of boiling ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]
-
-
Flash Column Chromatography: If recrystallization fails to yield a pure product, silica gel chromatography is a reliable alternative. A mobile phase gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate) is typically effective for eluting the amide product.[10]
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify characteristic proton and carbon signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong C=O stretch of the amide (~1650 cm⁻¹) and the N-H stretch (~3300 cm⁻¹).
Summary and Recommendations
| Feature | Method A: Acid Chloride | Method B: Coupling Agent (HATU) |
| Steps | 2 | 1 (One-pot) |
| Reagents | SOCl₂, TEA | HATU, DIPEA |
| Conditions | Harsher (reflux, exothermic) | Milder (Room Temperature) |
| Time | 3 - 6 hours | 2 - 4 hours |
| Purification | Straightforward work-up | Simplified work-up (water-soluble byproducts) |
| Cost | Lower | Higher |
| Safety | Corrosive/toxic reagents (SOCl₂) | Generally safer reagents |
| Ideal Use Case | Large-scale synthesis, simple substrates | Complex/sensitive substrates, rapid synthesis |
Recommendation: For routine, large-scale synthesis where cost is a primary factor, the Acid Chloride Method (A) is highly effective and robust. For research and development, synthesis of complex analogues, or when mild conditions are paramount, the Coupling Agent Method (B) using HATU offers superior efficiency, speed, and ease of operation.
References
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Chinese Chemical Society. Available at: [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
- CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate. Google Patents.
-
[ - Furo[3,2-b]pyridine, 2-phenyl - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
- CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide. Google Patents. Available at: .google.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. growingscience.com [growingscience.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Purification of 2-Phenoxy-N-(2-phenylethyl)acetamide
[1]
Part 1: Executive Summary & Compound Analysis[1]
2-phenoxy-N-(2-phenylethyl)acetamide is a lipophilic amide characterized by two phenyl rings separated by an amide and ether linkage.[1] Its structural flexibility and moderate lipophilicity (LogP ≈ 2.5–3.[1]0) present specific purification challenges, notably the tendency to "oil out" (liquid-liquid phase separation) rather than crystallize during cooling.[1]
This guide provides a field-proven purification strategy. Unlike standard textbook procedures, we prioritize a chemically active workup followed by a dual-solvent recrystallization system.[1] This approach ensures the removal of unreacted starting materials (phenethylamine and phenoxyacetyl derivatives) before the physical purification step, maximizing yield and crystal quality.[1]
Physicochemical Profile
| Property | Value / Characteristic | Implication for Purification |
| Formula | C₁₆H₁₇NO₂ | Moderate molecular weight (255.31 g/mol ).[1][2] |
| Polarity | Medium-Low | Soluble in alcohols, esters, aromatics; insoluble in water/alkanes.[1] |
| Solid State | White crystalline solid | Prone to oiling out if melting point is depressed by impurities.[1] |
| Key Impurities | Phenethylamine (Basic), Phenoxyacetic acid (Acidic) | Can be removed via pH-controlled extraction prior to recrystallization.[1] |
Part 2: Pre-Purification Strategy (The "Chemical Wash")[1]
Expert Insight: Attempting to recrystallize the crude reaction mixture directly often fails because the presence of unreacted phenethylamine acts as a solvent, keeping the product in the oil phase.[1] You must remove ionic/ionizable impurities first.[1]
Protocol A: Chemical Workup
Objective: Remove starting materials using their acid/base properties.[1]
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (approx. 10 mL per gram of crude).
-
Acid Wash (Removes Amine): Wash the organic phase twice with 1M HCl (10 mL/g).[1]
-
Base Wash (Removes Acid): Wash the organic phase twice with saturated NaHCO₃ or 1M NaOH .[1]
-
Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and evaporate to dryness.
-
Result: A solidified or semi-solid neutral crude ready for recrystallization.[1]
-
Part 3: Recrystallization Solvent Systems[1]
The choice of solvent depends on the specific impurity profile and the melting point of the crude material.[1]
Solvent Selection Matrix
| System | Solvent A (Good) | Solvent B (Anti-Solvent) | Recommendation Level | Context |
| System 1 | Ethanol (95%) | Water | Primary (High Purity) | Best for removing polar byproducts and inorganic salts.[1] Yields high-quality needles.[1] |
| System 2 | Ethyl Acetate | n-Heptane | Secondary (High Yield) | Use if the compound is sensitive to hydrolysis (rare for amides) or if drying water is difficult.[1] |
| System 3 | Toluene | None (Single Solvent) | Specific | Use only if the impurity is highly polar and insoluble in hot toluene.[1] Requires cooling to -10°C. |
Part 4: Detailed Recrystallization Protocols
Protocol B: The Ethanol/Water System (Recommended)[1]
This system utilizes the high temperature coefficient of solubility in ethanol and the strong anti-solvent effect of water.[1]
Reagents:
Step-by-Step Methodology:
-
Saturation: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of boiling Ethanol required to just dissolve the solid.[1]
-
Technique: Add solvent in small portions (e.g., 2-3 mL) while keeping the mixture at a gentle boil on a hot plate/block.
-
Checkpoint: If the solution is dark/colored, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: While maintaining the solution at boiling, add hot water dropwise.[1]
-
Observation: Continue adding water until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.[1]
-
-
Clarification: Add a few drops of hot Ethanol to just clear the cloudiness.[1] The solution should be saturated and clear at boiling temperature.
-
Controlled Cooling: Remove the flask from heat.
-
Final Chilling: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with a cold mixture of Ethanol/Water (50:50 ratio).
-
Drying: Dry the crystals in a vacuum oven at 40°C or under high vacuum to remove residual water.
Protocol C: Troubleshooting "Oiling Out"
If the product separates as liquid droplets instead of crystals:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Adjust Solvent: Add a small amount (2-5 mL) of the "Good Solvent" (Ethanol).[1] The oiling out occurred because the anti-solvent ratio was too high or the concentration was too high.[1]
-
Seed: As the solution cools, add a "seed crystal" of pure product (if available) to provide a nucleation site.[1]
-
Agitate: Vigorously scratch the inner wall of the flask with a glass rod at the interface of the solution to induce nucleation.[1]
Part 5: Visualization of Workflows
Diagram 1: Purification Logic Flow
This diagram illustrates the decision-making process for purifying the crude reaction mixture.
Caption: Logical workflow for removing chemical impurities prior to physical recrystallization.[1]
Diagram 2: Recrystallization Phase Diagram (Conceptual)
This diagram visualizes the solvent/anti-solvent balance required to avoid "oiling out."[1]
Caption: Critical phase transitions during the Ethanol/Water recrystallization process.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70143, N-(2-phenylethyl)acetamide. Retrieved from [Link]
-
Context: Provides chemical identifiers, synonyms (N-phenethylacetamide), and physical property predictions used to assess lipophilicity.
-
-
Massachusetts Institute of Technology (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[1] Retrieved from [Link]
-
Context: Authoritative source for the standard "Solvent/Anti-solvent" methodology applied in Protocol B.
-
-
-
Context: Supports the "Pre-Purification" strategy of using acid/base washes to remove phenethylamine and sulfonyl/acyl chlorides.[1]
-
-
ChemSynthesis (2025). N-phenethyl-2-phenoxyacetamide (CAS 18861-16-0) Entry. Retrieved from [Link]
-
Context: Verifies the existence and CAS registry of the specific target molecule.[1]
-
Formulation Strategies for the Development of 2-phenoxy-N-(2-phenylethyl)acetamide: A Guide for Novel Lipophilic Compounds
< APPLICATION NOTE
Abstract
This guide provides a comprehensive framework for developing formulation strategies for 2-phenoxy-N-(2-phenylethyl)acetamide, a novel compound with structural characteristics suggesting poor aqueous solubility. Due to its lipophilic nature, this active pharmaceutical ingredient (API) is anticipated to be a Biopharmaceutics Classification System (BCS) Class II or IV agent, where low solubility is the primary barrier to oral bioavailability.[1][2] This document outlines a systematic, science-driven approach, beginning with essential pre-formulation characterization and extending to three advanced formulation platforms: Lipid-Based Drug Delivery Systems (LBDDS), Amorphous Solid Dispersions (ASDs), and Nanosuspensions. Each section includes the scientific rationale, detailed experimental protocols, and data interpretation guidelines to empower researchers in overcoming the challenges associated with poorly soluble drugs.
Foundational Step: Pre-Formulation & Physicochemical Characterization
A thorough understanding of the API's intrinsic properties is the cornerstone of rational formulation design.[3][4] These initial studies identify critical challenges and inform the selection of the most promising formulation strategy, saving significant time and resources.[1][2]
Rationale for Pre-Formulation Studies
For a lipophilic, poorly soluble compound like this compound, pre-formulation studies are essential to quantify the extent of its solubility and stability challenges. Key parameters such as aqueous solubility, lipophilicity (LogP), solid-state properties, and stability dictate which technological platforms are most viable.[3][4][5]
Workflow for Pre-Formulation Characterization
Caption: Workflow for initial API characterization.
Core Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the thermodynamic solubility in various physiologically relevant media.
-
Materials: API, Purified Water, 0.1N HCl (pH 1.2), Phosphate Buffers (pH 4.5, 6.8, 7.4), Simulated Gastric Fluid (SGF), and Fasted-State Simulated Intestinal Fluid (FaSSIF).
-
Procedure:
-
Add an excess amount of the API to vials containing each medium.
-
Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to separate undissolved solids.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the API concentration in the filtrate using a validated HPLC-UV method.
-
Express results in µg/mL or mg/mL.
-
Protocol 2: Solid-State Characterization
-
Objective: To understand the API's crystallinity, melting point, and potential polymorphism.
-
Methods:
-
Differential Scanning Calorimetry (DSC): Heat a small sample (2-5 mg) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The resulting thermogram will show an endotherm at the melting point, providing its value and an indication of crystallinity.[6]
-
Powder X-Ray Diffraction (PXRD): Analyze the bulk powder to obtain a diffraction pattern. Sharp, distinct peaks indicate a crystalline structure, while a broad "halo" signifies an amorphous state.[6][7] This is crucial for confirming the success of amorphization strategies later.[8][9][10]
-
Thermogravimetric Analysis (TGA): Heat the sample to determine the temperature at which it begins to degrade. This defines the upper temperature limit for heat-based formulation processes like hot-melt extrusion.
-
Anticipated Data & Interpretation
For a compound like this compound, the following results would be typical and would strongly suggest the need for an enabling formulation technology.
| Parameter | Anticipated Result | Implication for Formulation |
| Aqueous Solubility (pH 6.8) | < 10 µg/mL | Extremely poor solubility is the primary rate-limiting step for absorption. |
| LogP (calculated/experimental) | > 3 | High lipophilicity; suggests good membrane permeability but poor wetting and dissolution. Ideal candidate for lipid-based systems. |
| Melting Point (DSC) | > 150°C (Sharp Peak) | High melting point indicates a strong, stable crystal lattice that requires significant energy to disrupt. This makes amorphous solid dispersions a viable strategy. |
| PXRD Pattern | Multiple Sharp Peaks | Confirms the material is crystalline in its native state. |
| Thermal Degradation (TGA) | Onset > 200°C | The compound is sufficiently stable for thermal processes like hot-melt extrusion, provided processing temperatures are kept below this threshold. |
Advanced Formulation Strategies
Based on the anticipated pre-formulation data, three primary strategies are recommended. The choice among them depends on the target dose, desired release profile, and manufacturing considerations.
Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)
Rationale: LBDDS are an excellent first-line approach for highly lipophilic (high LogP) compounds.[11] These systems, which are isotropic mixtures of oils, surfactants, and co-solvents, improve oral bioavailability by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[12][13][14] Self-Emulsifying Drug Delivery Systems (SEDDS) are a subset that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, increasing the surface area for absorption.[15][16]
Workflow for SMEDDS Development
Caption: Systematic workflow for SMEDDS formulation.
Protocol 3: Development of a Self-Microemulsifying DDS (SMEDDS)
-
Objective: To screen excipients and develop a stable SMEDDS formulation with high drug loading.
-
Step 1: Excipient Solubility Screening.
-
Determine the solubility of the API in a panel of oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Select the top one or two excipients from each class that demonstrate the highest solubilizing capacity for the API.[17]
-
-
Step 2: Constructing Ternary Phase Diagrams.
-
Prepare a series of blank formulations by mixing the chosen oil, surfactant, and co-solvent at various ratios (e.g., from 10:0:90 to 10:90:0).
-
For each mixture, titrate with water and observe the point at which it becomes turbid. This helps identify the boundaries of the microemulsion region.
-
-
Step 3: Preparation and Characterization of Drug-Loaded SMEDDS.
-
Based on the phase diagrams, select ratios within the clear microemulsion region.
-
Dissolve the API in the selected oil/surfactant/co-solvent mixture with gentle heating and vortexing until a clear solution is obtained.
-
Performance Test: Dilute 1 mL of the SMEDDS formulation into 250 mL of water with gentle stirring.
-
Key Characterization Parameters:
-
Emulsification Time: The time taken for the formulation to form a homogenous emulsion (Target: < 2 minutes).[17]
-
Droplet Size Analysis: Measure the mean globule size using Dynamic Light Scattering (DLS). For a SMEDDS, the target is typically < 200 nm.[16]
-
Thermodynamic Stability: Centrifuge the diluted emulsion and subject it to freeze-thaw cycles to check for any signs of phase separation or drug precipitation.
-
-
Strategy 2: Amorphous Solid Dispersions (ASDs)
Rationale: For compounds with a high melting point, the crystalline lattice energy is a major barrier to dissolution. ASDs overcome this by converting the crystalline drug into its higher-energy, more soluble amorphous form and stabilizing it within a polymer matrix.[18][19] This approach can significantly increase the dissolution rate and apparent solubility of the drug.[20] Hot-Melt Extrusion (HME) is a solvent-free, continuous manufacturing process ideal for creating ASDs.[21][22][23][24]
Workflow for HME-Based ASD Development
Caption: Workflow for nanosuspension via wet media milling.
Protocol 5: Preparation of a Nanosuspension by Wet Media Milling
-
Objective: To produce a stable nanosuspension with a narrow particle size distribution.
-
Step 1: Stabilizer Screening.
-
Select a range of stabilizers (e.g., Poloxamer 188, Tween® 80, Hydroxypropyl cellulose) to prevent particle agglomeration (Ostwald ripening).
-
-
Step 2: Preparation of the Suspension.
-
Disperse the API in an aqueous solution containing the selected stabilizer.
-
This initial coarse suspension is then added to the milling chamber of a bead mill, which contains small grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
-
Step 3: Wet Milling Process.
-
Step 4: Characterization.
-
Particle Size and Polydispersity Index (PDI): Measure using DLS. The target is a mean particle size < 500 nm with a PDI < 0.3, indicating a uniform distribution. [28][29] 2. Zeta Potential: This measures the surface charge of the nanoparticles and is a key indicator of physical stability. [30]A zeta potential of ±30 mV is generally required for an electrostatically stabilized suspension. [30] 3. Dissolution Rate: Compare the dissolution profile of the nanosuspension against the un-milled API. The nanosuspension should exhibit a much faster dissolution rate. [25]
-
Comparative Analysis and Strategy Selection
The optimal formulation strategy depends on the specific properties of the API and the product's target profile.
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| LBDDS / SMEDDS | High drug loading for very lipophilic drugs; enhances lymphatic uptake, potentially avoiding first-pass metabolism. [13] | Limited to lipid-soluble drugs; potential for GI side effects from high surfactant concentrations. | Highly lipophilic (LogP > 4), low-dose compounds. |
| ASDs / HME | Broad applicability; significant increase in apparent solubility and dissolution rate; continuous manufacturing process. [23] | Requires thermal stability of the API; potential for recrystallization during storage if not properly formulated. | Compounds with a high melting point and good thermal stability. |
| Nanosuspensions | Very high drug loading possible (up to 50-60%); suitable for multiple administration routes (oral, injectable); preserves the crystalline state of the drug. [31] | Requires specialized equipment (homogenizers, mills); physical stability (particle growth) can be a long-term challenge. | High-dose compounds or when preserving the crystalline form is desirable. |
Conclusion
The development of a successful formulation for a poorly water-soluble compound like this compound requires a systematic and evidence-based approach. The journey begins with rigorous pre-formulation characterization to define the challenges. Based on this data, enabling technologies such as lipid-based systems, amorphous solid dispersions, and nanosuspensions offer powerful and distinct solutions. By following the detailed protocols and rationale outlined in this guide, researchers can efficiently navigate the formulation development process, significantly enhancing the potential for clinical success.
References
- Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.).
- Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - MDPI. (n.d.).
- Physicochemical Characterization - Creative Biolabs. (n.d.).
- Lipid Based Drug Delivery System: A Review | Journal of Applied Life Sciences International. (2021).
- A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery - PMC. (n.d.).
- LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2015).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
- A Comprehensive Review on Lipid-Based and Targeted Drug Delivery Approaches for Improved Therapeutic Efficiency - International Journal of Pharmaceutical Sciences. (n.d.).
-
Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. (1986). Journal of Pharmaceutical Sciences, 75(5), 492-496. doi: 10.1002/jps.2600750514. Retrieved from [Link]
- White paper - Pre-formulation studies for Drug Dissolution Enhancement - SEQENS. (2023, November 21).
- The Role of Particle Size Analysis in the Development Process of Nanosized Drug Products. (2010, October 1).
-
Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. (2011, June 15). International Journal of Pharmaceutics, 411(1-2), 255-261. doi: 10.1016/j.ijpharm.2011.03.029. Retrieved from [Link]
- (PDF) Various techniques for preparation of nanosuspension - a review - ResearchGate. (2025, August 7).
- Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). (2020, July 11).
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs - International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28).
- Innovative Approaches to Development of BCS-Based Drug Formulations - ManTech Publications. (n.d.).
- Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF - ResearchGate. (n.d.).
- advanced approaches to improve solubility of bcs class ii drugs - TANZ JOURNAL. (n.d.).
- Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025, January 30).
- Self-Emulsifying Drug Delivery Systems | Pharmaceutical Technology. (n.d.).
- Understanding Hot Melt Extrusion Formulation - Finetech's Pharmaceutical Equipment. (2026, January 31).
- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.).
- Particle size and zeta potential of nanosuspensions prepared by a) HPH... - ResearchGate. (n.d.).
- Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications. (n.d.).
- Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends - MDPI. (n.d.).
- Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation | American Pharmaceutical Review. (2016, December 1).
- Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
- Preformulation Studies: Solubility analysis - Pharmapproach.com. (n.d.).
- Characterizing Miscibility in Amorphous Solid Dispersions. (2012, May 9).
- Hot Melt Extrusion Process in Pharmaceutical Drug Formulation - Fabtech Technologies. (n.d.).
- Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024, January 28).
-
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021, May 3). Molecular Pharmaceutics, 18(5), 1883-1894. doi: 10.1021/acs.molpharmaceut.0c00918. Retrieved from [Link]
- Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS) - PMC. (n.d.).
- Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC. (n.d.).
- Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
- Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1 - Crystal Pharmatech. (n.d.).
- Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC. (n.d.).
- Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development - Pharma Excipients. (n.d.).
- (PDF) Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - ResearchGate. (2021, June 3).
- Hot Melt Extrusion Formulation & Manufacturing - Ascendia Pharmaceutical Solutions. (n.d.).
- Amorphous Solid Dispersion Formulations Using The Spray Dry Process - YouTube. (2014, February 19).
- Preparation of Hot-Melt Extruded Dosage Form for Enhancing Drugs Absorption Based on Computational Simulation - MDPI. (n.d.).
- Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development - Pharma Excipients. (2015, August 4).
- Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC. (n.d.).
- Characterization of Physicochemical Properties - Pace Analytical. (n.d.).
- Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. (n.d.).
- Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC. (n.d.).
- Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- physicochemical property of drug molecules with respect to drug actions - Journal of Bio Innovation. (n.d.).
Sources
- 1. White paper - Pre-formulation studies for Drug Dissolution Enhancement [seqens.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 4. pacelabs.com [pacelabs.com]
- 5. Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crystalpharmatech.com [crystalpharmatech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijlsr.com [ijlsr.com]
- 12. journaljalsi.com [journaljalsi.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. pharmtech.com [pharmtech.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. youtube.com [youtube.com]
- 21. Understanding Hot Melt Extrusion Formulation [pharmamachinecn.com]
- 22. fabtechnologies.com [fabtechnologies.com]
- 23. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 31. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Troubleshooting Solubility of 2-phenoxy-N-(2-phenylethyl)acetamide in DMSO
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering solubility challenges with 2-phenoxy-N-(2-phenylethyl)acetamide in Dimethyl Sulfoxide (DMSO). As a molecule combining phenoxy, amide, and phenylethyl moieties, this compound is representative of many modern small-molecule drug candidates: structurally complex, lipophilic, and prone to poor aqueous solubility. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Core Components
Before troubleshooting, it is crucial to understand the properties of both the solute and the solvent. Experimental failures often stem from a mismatch between the compound's characteristics and the solvent's limitations.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
This compound is a moderately large organic molecule (Molecular Formula: C₁₆H₁₇NO₂). Its structure contains two phenyl rings, making it significantly hydrophobic (water-hating). While the amide and ether linkages introduce some polarity, the overall character of the molecule is lipophilic.
Key Inferred Properties:
-
Physical State: Likely a crystalline solid at room temperature, which means energy is required to break its crystal lattice structure before it can dissolve.
-
Aqueous Solubility: Expected to be very low. The hydrophobic surface area from the phenyl groups dominates, making it difficult for water molecules to form a solvation shell.
-
Solvent Preference: Requires a powerful organic solvent capable of overcoming its crystal lattice energy and effectively solvating its non-polar regions.
Q2: What makes DMSO a "universal" solvent, and what are its critical limitations?
DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent, meaning it has a strong dipole moment but does not donate hydrogen atoms to form hydrogen bonds.[1] This unique property allows it to dissolve an exceptionally broad range of substances, including both polar and non-polar compounds.[1][2][3]
However, its efficacy is highly dependent on its purity and handling:
-
Hygroscopicity (Critical Point): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Water is a poor solvent for lipophilic compounds. As water content in DMSO increases, its ability to dissolve compounds like this compound dramatically decreases, often leading to precipitation.[4]
-
Freezing Point: Pure DMSO has a relatively high freezing point of 18.5°C (65.3°F), meaning it can solidify at or slightly below room temperature.[1] Absorbed water significantly depresses this freezing point.[4]
-
Chemical Stability: DMSO is thermally stable under neutral or alkaline conditions up to its boiling point of 189°C.[5] However, it can decompose, sometimes explosively, at lower temperatures when catalyzed by acids or bases.[1][6]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues in a direct question-and-answer format.
Q3: My compound, this compound, is not dissolving in DMSO at room temperature. What are my next steps?
This is a common initial hurdle. Incomplete dissolution leads to inaccurate stock concentrations and unreliable experimental data. Follow this systematic approach to facilitate dissolution.
The Causality: The energy input from simple mixing is insufficient to overcome the compound's crystal lattice energy. Additional energy or optimized solvent conditions are required.
Troubleshooting Workflow:
-
Verify DMSO Quality: Always use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO.[7] An older bottle that has been opened multiple times may have absorbed significant atmospheric moisture.
-
Increase Mechanical Agitation: Ensure vigorous mixing by vortexing the solution for 1-2 minutes.
-
Apply Gentle, Controlled Heat: Warm the solution in a water bath to 37-50°C for 10-15 minutes. This increases the kinetic energy of the system, helping solvent molecules break apart the solute's crystal lattice. Caution: Do not overheat, as this can risk compound or solvent degradation.[8]
-
Utilize Sonication: Sonicate the sample in a water bath for 5-10 minutes.[9] The high-frequency sound waves create microscopic cavitation bubbles. Their collapse generates localized energy that physically breaks apart compound aggregates, enhancing dissolution.[10]
This workflow is visualized in the diagram below.
Caption: Workflow for dissolving a challenging compound in DMSO.
Q4: My DMSO stock solution is clear, but the compound precipitates when I add it to my aqueous cell culture medium. Why does this happen and how can I prevent it?
This phenomenon, known as "crashing out," occurs because the compound is highly soluble in DMSO but poorly soluble in the aqueous environment of your buffer or medium.[9] When the DMSO stock is diluted, the percentage of the organic solvent drops dramatically, and the aqueous environment can no longer keep the hydrophobic compound in solution.
The Causality: The rapid shift from a favorable organic solvent to an unfavorable aqueous one forces the compound molecules to aggregate and precipitate. The key to prevention is to make this transition less abrupt.
Prevention Strategies:
| Strategy | Mechanism of Action | Best For |
| Reverse Dilution | Adding the DMSO stock slowly and dropwise into the vortexing aqueous buffer prevents localized high concentrations of the compound, allowing for more gradual dispersion.[9] | The first method to try for most applications. |
| Stepwise Dilution | Performing a series of smaller, sequential dilutions (e.g., 10 mM in DMSO -> 1 mM in DMSO -> 100 µM in media) can ease the transition.[9][11] | Dose-response experiments where intermediate concentrations are needed. |
| Dilution into Protein-Containing Medium | If the protocol allows, diluting into a medium containing serum (e.g., FBS) can help. Serum proteins like albumin can bind to the compound, acting as carriers and stabilizing it in solution.[9] | Cell-based assays that already include serum in the final medium. |
| Reduce Final Concentration | The compound may simply not be soluble at the target concentration in the final aqueous buffer. Reducing the final concentration may be the only viable option. | When other methods fail and the experimental goal can be met with a lower concentration. |
See Protocol 3 for a detailed methodology on the recommended Reverse Dilution technique.
Q5: What is the maximum safe concentration of DMSO for my cell line?
DMSO tolerance is highly dependent on the specific cell line.[9]
-
Robust/Transformed Cell Lines: Many can tolerate DMSO up to 0.5% without significant cytotoxicity.[11]
-
Sensitive/Primary Cells: May show signs of stress or altered function at concentrations as low as 0.1%.[9]
It is imperative to perform a vehicle control experiment. This involves treating your cells with the same concentrations of DMSO that will be used in your experiment (without the compound) to determine the threshold for toxicity in your specific system. See Protocol 2 for a guide.
Q6: How can repeated freeze-thaw cycles of my DMSO stock solution affect my experiment?
Repeated freeze-thaw cycles are detrimental and a primary cause of compound precipitation.[4][10] Each cycle provides an opportunity for a small amount of atmospheric water to be introduced. More importantly, the process of freezing and thawing can initiate nucleation, encouraging the dissolved compound (which may be in a thermodynamically unstable supersaturated state) to crystallize and precipitate out of solution.[4] Once a compound has crystallized from DMSO, it is often very difficult to redissolve.[10]
Best Practice: Prepare your primary stock and immediately create small, single-use aliquots. Store these at -20°C or -80°C.[11] When you need to run an experiment, retrieve and thaw only one aliquot. Discard any unused portion of the thawed aliquot.
Q7: Could my compound be degrading in the DMSO stock solution over time?
While DMSO is relatively inert, compound degradation is possible, especially during long-term storage.[12][13] Some compounds are inherently unstable or may react with trace impurities or degradation products within the DMSO itself.[14][15]
Self-Validating Check: If you observe a loss of activity from a previously potent stock solution, or if the solution changes color, degradation is a possibility. The definitive way to check for degradation is through analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the stored sample against a freshly prepared one.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in 100% DMSO
Objective: To prepare a stable, accurate 10 mM stock solution of this compound (MW: 269.32 g/mol ).
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity), sterile-filtered[7]
-
Analytical balance (readable to 0.1 mg)
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculation: To make 1 mL of a 10 mM solution, weigh out 2.69 mg of the compound.
-
Calculation: 1 mL x (1 L / 1000 mL) x (0.010 mol / L) x (269.32 g / mol) x (1000 mg / g) = 2.69 mg
-
-
Weighing: Carefully weigh 2.69 mg of the compound directly into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.
-
Initial Dissolution: Cap the tube tightly and vortex at maximum speed for 2 minutes. Visually inspect for any undissolved particulate matter against a bright light.
-
Troubleshooting (If Needed):
-
If solids remain, place the tube in a 37°C water bath for 10 minutes, vortexing briefly every 2-3 minutes.
-
If solids still persist, sonicate in a water bath for 5-10 minutes.
-
-
Final Check: Once the solution is completely clear with no visible particulates, it is ready.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store immediately at -80°C.
Protocol 2: Determining Maximum DMSO Tolerance for a Cell-Based Assay
Objective: To identify the highest concentration of DMSO that does not cause cytotoxicity in a given cell line over the course of an experiment.
Procedure:
-
Plate Cells: Seed your cells in a 96-well plate at the density you will use for your compound screening experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: In your cell culture medium, prepare a serial dilution of DMSO to cover a range of concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.125%, 0.06%, and a 0% media-only control).
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three replicate wells for each condition.
-
Incubate: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, CellTiter-Glo®) to measure the metabolic activity or ATP content of the cells in each well.
-
Analyze Data: Plot cell viability (%) versus DMSO concentration. The highest concentration that shows no statistically significant decrease in viability compared to the 0% control is your maximum tolerable DMSO concentration.
Protocol 3: Optimized Dilution of a DMSO Stock into Aqueous Medium (Reverse Dilution)
Objective: To dilute a concentrated DMSO stock into an aqueous buffer while minimizing the risk of precipitation.
Procedure:
-
Prepare Materials: Have your concentrated DMSO stock (e.g., 10 mM) and the final aqueous buffer (e.g., cell culture medium) ready.
-
Set Up for Mixing: Place the tube or plate containing the final volume of aqueous buffer on a vortex mixer set to a medium speed (continuous, gentle mixing).
-
Perform Reverse Dilution: While the aqueous buffer is mixing, use a pipette to draw up the required volume of the DMSO stock. Submerge the very tip of the pipette into the buffer and dispense the stock solution slowly and steadily.
-
Continue Mixing: Allow the solution to vortex for an additional 30-60 seconds to ensure homogeneity.
-
Visual Inspection: Immediately inspect the solution for any signs of precipitation (cloudiness, particulates). If the solution remains clear, it is ready for use.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 13, 2026, from [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved February 13, 2026, from [Link]
-
Pharmaffiliates. (2025, November 27). What is the solubility of DMSO Liquid in different organic solvents? Retrieved February 13, 2026, from [Link]
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved February 13, 2026, from [Link]
-
Dakota System. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 13, 2026, from [Link]
-
Quora. (2023, January 16). What is the solubility of DMSO in water? Retrieved February 13, 2026, from [Link]
-
MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved February 13, 2026, from [Link]
-
American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved February 13, 2026, from [Link]
-
Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved February 13, 2026, from [Link]
-
PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2025, August 9). Degradation of DMSO by ozone-based advanced oxidation processes. Retrieved February 13, 2026, from [Link]
-
University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Retrieved February 13, 2026, from [Link]
-
ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved February 13, 2026, from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 3. reachever.com [reachever.com]
- 4. ziath.com [ziath.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ziath.com [ziath.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. acs.org [acs.org]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions During Phenoxy-Acetamide Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for troubleshooting and optimizing phenoxy-acetamide coupling reactions. As Senior Application Scientists, we understand that while amide bond formation is a cornerstone of medicinal chemistry, success lies in the details. This guide provides in-depth, field-proven insights to help you navigate common challenges and minimize unwanted side reactions, ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of an unreactive byproduct that is difficult to separate from my desired phenoxy-acetamide product. What is it likely to be and how can I prevent its formation?
A: This is a classic issue, particularly when using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). The likely culprit is an N-acylurea byproduct .[1][2][3] This stable compound forms when the highly reactive O-acylisourea intermediate, generated from the reaction of your phenoxyacetic acid and the carbodiimide, undergoes an intramolecular O-to-N acyl migration instead of reacting with your amine.[1][2][3][4] This side reaction is irreversible and effectively consumes your starting material.[3][5]
Q2: My phenoxy-acetamide product is showing signs of epimerization. What are the key factors that contribute to this and what are the immediate steps I can take to minimize it?
A: Epimerization, or the loss of stereochemical integrity at a chiral center, is a significant concern in amide coupling, especially when dealing with α-substituted phenoxyacetic acids or chiral amines.[6][7] The primary mechanism involves the formation of an oxazolone intermediate from the activated carboxylic acid, which can readily racemize.[8] Key contributing factors include:
-
Choice of Coupling Reagent: Carbodiimides used without additives are known to increase the rate of racemization.[8][9]
-
Base: Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can accelerate epimerization.[8]
-
Activation Time: Prolonged pre-activation of the carboxylic acid before adding the amine increases the opportunity for oxazolone formation.[6][8]
-
Temperature: Higher reaction temperatures can increase the rate of racemization.[8]
Immediate mitigation strategies include lowering the reaction temperature and minimizing the pre-activation time.[6][8]
Q3: I'm coupling a phenoxyacetic acid with an electron-rich aniline and experiencing very low yields. What's causing this and how can I improve it?
A: While seemingly counterintuitive, electron-rich anilines can be challenging substrates in amide coupling reactions.[10] The primary reason for low yield is often the reduced nucleophilicity of the amine.[10] While electron-donating groups increase electron density on the ring, this doesn't always translate to increased reactivity at the nitrogen atom. Other potential issues include inadequate activation of the carboxylic acid or steric hindrance.[10] To improve yields, consider using more potent coupling reagents like HATU or HBTU, which are known to be effective for challenging couplings.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed analysis of common side reactions and step-by-step protocols for their mitigation.
Issue 1: Formation of N-Acylurea Byproduct
The formation of N-acylurea is a frequent and troublesome side reaction in carbodiimide-mediated couplings.[1][2][3]
Mechanism of N-Acylurea Formation
The reaction between a carboxylic acid and a carbodiimide (e.g., DCC, DIC) forms a highly reactive O-acylisourea intermediate.[1][2][11] This intermediate can then follow one of two pathways:
-
Desired Pathway: Reaction with the amine to form the desired amide and a urea byproduct.[1][2]
-
Side Reaction: An intramolecular rearrangement (O-to-N acyl migration) to form a stable and unreactive N-acylurea.[1][2][3][4]
Mitigation Strategies & Protocols
The most effective way to prevent N-acylurea formation is to intercept the O-acylisourea intermediate before it has a chance to rearrange. This is achieved by using coupling additives.
| Additive | Recommended Combination | Rationale |
| 1-Hydroxybenzotriazole (HOBt) | DIC with HOBt | HOBt reacts with the O-acylisourea to form an active ester that is less prone to rearrangement but still highly reactive towards the amine.[1][3][8][12] |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | DIC with Oxyma | Oxyma is a non-explosive and highly effective alternative to HOBt, functioning through a similar mechanism.[3][8] |
Protocol: DIC/HOBt Coupling
-
Dissolve the phenoxyacetic acid (1.0 equiv.) and HOBt (1.1 equiv.) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Add the amine (1.0-1.2 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC (1.1 equiv.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the diisopropylurea (DIU) byproduct and proceed with standard aqueous workup and purification.
Issue 2: Epimerization/Racemization
Maintaining stereochemical integrity is critical, especially in drug development where enantiomeric purity can dictate biological activity.
Mechanism of Epimerization
The activation of a chiral carboxylic acid can lead to the formation of a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to racemization.
Mitigation Strategies & Protocols
Minimizing epimerization requires a multi-faceted approach focusing on reagents, bases, and reaction conditions.
| Parameter | Recommendation | Rationale |
| Coupling Additives | Use HOBt, HOAt, or Oxyma in conjunction with carbodiimides.[3][8][9] | These additives form active esters that are less prone to oxazolone formation.[8] |
| Base Selection | Use sterically hindered or weaker bases like 2,4,6-collidine or N-methylmorpholine (NMM).[8] | Stronger, less hindered bases like DIPEA are more likely to abstract the α-proton, leading to racemization.[8] |
| Pre-activation Time | Avoid prolonged pre-activation of the carboxylic acid.[6][8] | A shorter time between activation and reaction with the amine reduces the opportunity for oxazolone formation.[6] |
| Temperature | Perform the coupling at room temperature or below.[8] | Lower temperatures slow down the rate of epimerization.[13] |
Protocol: Low-Epimerization Coupling using HATU
-
Dissolve the chiral phenoxyacetic acid (1.0 equiv.) in anhydrous DMF.
-
Add HATU (1.1 equiv.) and 2,4,6-collidine (1.2 equiv.).
-
Stir the mixture for 5-10 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.0 equiv.) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute with an appropriate organic solvent (e.g., ethyl acetate) and perform an aqueous workup to remove DMF and excess reagents.
-
Purify the product by column chromatography.
Issue 3: Guanidinylation with Uronium/Aminium Reagents
When using uronium/aminium-based coupling reagents like HBTU or HATU, a potential side reaction is the formation of a guanidinium byproduct at the N-terminus of your amine.[14]
Mechanism of Guanidinylation
These coupling reagents can react directly with the primary or secondary amine, capping it and rendering it unreactive towards the activated carboxylic acid.[14] This side reaction is more likely if the coupling reagent is present in excess or if the amine is added before the carboxylic acid is fully activated.
Mitigation Strategy
The key to preventing guanidinylation is to ensure the carboxylic acid is activated before the amine is introduced to the reaction mixture.
Protocol: Pre-activation to Avoid Guanidinylation
-
In a reaction vessel, dissolve the phenoxyacetic acid (1.0 equiv.) and the uronium/aminium reagent (e.g., HBTU, 1.05 equiv.) in an anhydrous solvent like DMF.
-
Add the base (e.g., DIPEA, 2.0 equiv.) and allow the mixture to stir for 5-15 minutes. This is the pre-activation step.
-
In a separate vessel, dissolve the amine (1.0 equiv.) in a small amount of the same anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir at room temperature and monitor the reaction progress.
By following these detailed protocols and understanding the underlying mechanisms of potential side reactions, you can significantly improve the outcome of your phenoxy-acetamide coupling experiments, leading to higher yields and purer products.
References
- Technical Support Center: Prevention of Racemiz
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- Carbodiimides and Additives - Aapptec Peptides.
- Carbodiimide - Wikipedia.
- Epimeriz
- Synthesis of phenoxy acetamide derivatives containing a thymol unit.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-medi
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Mechanism of amide formation by carbodiimide for bioconjug
- Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investig
- Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
- Carbodiimide-Medi
- Carbodiimide – Knowledge and References - Taylor & Francis.
- Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in w
- (PDF)
- Peptide synthesis - Wikipedia.
- How to prevent racemization of serine during peptide coupling - Benchchem.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B.
- Reactions of Carbodiimides. I.
- Coupling Reagents - Aapptec Peptides.
- Tips and tricks for difficult amide bond form
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Amide bond formation: beyond the dilemma between activation and racemis
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
Sources
- 1. peptide.com [peptide.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 6. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. peptide.com [peptide.com]
Technical Support Center: Optimizing the Thermal Stability of 2-phenoxy-N-(2-phenylethyl)acetamide
Introduction
Welcome to the technical support guide for 2-phenoxy-N-(2-phenylethyl)acetamide. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and require a deeper understanding of its stability profile. This compound belongs to the phenoxyacetamide class, a scaffold known for a wide range of biological activities.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its stability. Thermal instability can lead to degradation, resulting in loss of potency and the formation of potentially harmful impurities.
This guide provides a series of troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and mitigate thermal stability challenges during your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural liabilities of this compound concerning thermal stability?
Answer: The primary structural features of concern are the amide linkage and the phenoxy ether group .
-
Amide Hydrolysis: The amide bond is susceptible to cleavage via hydrolysis, especially under acidic or basic conditions, which can be accelerated by heat.[3] This would break the molecule into phenoxyacetic acid and 2-phenylethylamine.
-
Oxidation: The ether linkage and the electron-rich aromatic rings can be susceptible to oxidation, particularly at elevated temperatures in the presence of oxygen or oxidizing agents. This can lead to a variety of degradation products, including phenols and quinones.
Understanding these inherent liabilities is the first step in designing robust experiments and stable formulations.
Q2: Beyond temperature, what other environmental factors can accelerate the degradation of my compound?
Answer: Several factors can work in concert with temperature to compromise the stability of this compound. These include:
-
pH: As mentioned, acidic or basic environments can catalyze amide hydrolysis. It is crucial to determine the pH of maximum stability for any aqueous solutions or formulations.[4][5]
-
Light (Photolysis): Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photostability studies are a standard part of forced degradation testing.
-
Presence of Oxygen: Oxidative degradation is a common pathway. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance its stability.[3]
-
Excipients in Formulation: In a drug product, interactions between the API and excipients can occur. For instance, acidic excipients could lower the micro-pH and promote hydrolysis, while others might contain reactive impurities.[6]
Troubleshooting Guide: Experimental & Formulation Challenges
Q3: I am observing a new, more polar spot on my TLC plate after my reaction workup and solvent evaporation. Could this be thermal degradation?
Answer: Yes, this is a strong possibility. The appearance of a new, often more polar, impurity after a step involving heat (like solvent removal under reduced pressure) is a classic sign of thermal degradation. The likely culprits are hydrolysis products, such as phenoxyacetic acid, which are significantly more polar than the parent amide.
Causality & Mitigation Strategy: High temperatures, even under vacuum, can provide the activation energy needed for degradation. The key is to minimize thermal stress during purification.
Recommendations:
-
Reduce Temperature: Use a rotary evaporator with the water bath set to the lowest possible temperature that still allows for efficient solvent removal (e.g., 30-40°C).
-
Use an Inert Atmosphere: If you suspect oxidation, purge your flask with nitrogen or argon before heating.
-
Alternative Purification: Consider non-thermal purification methods. Recrystallization is often an excellent choice as it can be performed at lower temperatures than distillation and effectively removes impurities.[7] Flash column chromatography is another effective, low-temperature alternative.
Q4: My purified compound shows increasing levels of an unknown impurity in the HPLC analysis after a few weeks of storage at room temperature. How can I identify this degradant?
Answer: The most systematic way to identify potential degradation products is by conducting a forced degradation study , also known as stress testing.[8][9] This involves subjecting the compound to a range of harsh conditions to intentionally generate the degradants that are likely to form over the product's shelf-life. By analyzing the stressed samples, you can establish the degradation pathway and validate your analytical methods.[10]
Workflow for Degradant Identification:
Caption: Workflow for identifying unknown impurities via forced degradation.
This process not only helps identify the impurity but also demonstrates that your HPLC method is "stability-indicating"—meaning it can separate the parent compound from its degradation products.
Q5: How do I quantitatively assess the thermal stability and predict the shelf-life of my compound?
Answer: Quantitative assessment requires a validated, stability-indicating analytical method (typically HPLC) and a structured stability study. Thermal analysis techniques can provide complementary information on physical stability.
-
Isothermal Stability Studies: Store aliquots of the compound at several elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity. Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks) using your HPLC method to quantify the loss of the parent compound and the formation of degradants. The degradation rates can then be used in the Arrhenius equation to predict the degradation rate at normal storage conditions (e.g., 25°C) and estimate a shelf-life.
-
Thermal Analysis (DSC/TGA):
-
Differential Scanning Calorimetry (DSC): Determines the melting point and purity of your compound. A sharp melting peak is indicative of high purity. The appearance of multiple peaks or a broadened peak after storage can indicate degradation.[11]
-
Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature. It can pinpoint the onset temperature of thermal decomposition, providing a clear upper limit for thermal stability.
-
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to generate potential degradation products and establish degradation pathways.
Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.
-
Thermal Degradation (Solid State): Place the solid compound in a 70°C oven for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose the stock solution and solid compound to a calibrated light source (e.g., 1.2 million lux hours and 200 W·h/m² UV light).
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation for meaningful results.[10]
Protocol 2: Thermal Analysis using DSC/TGA
Objective: To determine the melting point and decomposition temperature of the solid compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
DSC Analysis:
-
Equilibrate the instrument at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature above the melting point (e.g., 200°C) under a nitrogen atmosphere.[11]
-
Record the heat flow to identify the melting endotherm.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the compound into a TGA pan.
-
Equilibrate at 30°C.
-
Ramp the temperature at 10°C/min up to a high temperature (e.g., 500°C) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates decomposition.
-
Data Presentation & Interpretation
Table 1: Example Data from a Forced Degradation Study
The following table illustrates typical results from a forced degradation study on a phenoxyacetamide derivative, analyzed by HPLC.
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Major Degradant Peak (Retention Time) |
| Control (Unstressed) | 99.8% | 0.2% | - |
| 0.1 M HCl, 60°C, 24h | 85.2% | 14.8% | 4.5 min (Likely Hydrolysis Product) |
| 0.1 M NaOH, 60°C, 8h | 81.5% | 18.5% | 4.5 min (Likely Hydrolysis Product) |
| 3% H₂O₂, RT, 24h | 92.1% | 7.9% | 8.2 min (Likely Oxidation Product) |
| Heat (70°C, Solid) | 98.9% | 1.1% | Minor peaks observed |
| Photolytic | 97.5% | 2.5% | 9.1 min |
This table is for illustrative purposes only and represents a plausible degradation profile.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways based on the molecule's structure.
Caption: Potential degradation pathways for this compound.
References
- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
- C-Therm. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Jadhav, S. B., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
- Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research.
- Patel, P., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
- BenchChem. (n.d.). Technical Support Center: Enhancing Amide Stability in Solution.
- El-Sayed, N. F., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Polycyclic Aromatic Compounds.
- Varfolomeev, M. A., et al. (2022). Thermochemical Properties and Regularities of Amides, Anilides, and Amidic Acids. Russian Journal of Physical Chemistry A.
- Nasution, H., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Conference Series: Science and Technology.
- White, A. L. (2017). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online.
- CN103512996B - Analysis method for amide compounds. (2016). Google Patents.
- Li, W., & Zhang, J. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Bioanalysis.
- BenchChem. (n.d.). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis.
- Ferrer, M., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Molecules.
- Gyan Sanchay. (n.d.). Factors Affecting Stability.
- National Center for Biotechnology Information. (n.d.). N-(2-phenylethyl)acetamide. PubChem Compound Database.
- Tokyo Chemical Industry Co., Ltd. (n.d.). N-(2-Phenylethyl)acetamide.
- National Center for Biotechnology Information. (n.d.). N-(2-hydroxy-2-phenylethyl)acetamide. PubChem Compound Database.
- Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules.
- Reed, G. D., & Rossi, D. T. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopic Acetamide Derivatives
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical advice for addressing the challenges associated with the hygroscopic nature of acetamide derivatives. Our goal is to ensure the integrity of your materials and the accuracy of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the properties and handling of hygroscopic acetamide derivatives.
Q1: What makes acetamide and its derivatives hygroscopic?
A: The hygroscopic nature of acetamide and its derivatives stems from the polarity of the amide functional group (-CONH₂).[1] This group contains nitrogen and oxygen atoms with lone pairs of electrons and hydrogen atoms capable of acting as hydrogen bond donors. This structure allows them to readily form strong hydrogen bonds with water molecules from the atmosphere.[2] This affinity for water is a primary reason why these compounds will readily absorb moisture if not stored under anhydrous conditions.[3]
Q2: What are the consequences of improper storage and water absorption?
A: Water absorption can have significant and detrimental effects on acetamide derivatives, impacting both their physical and chemical properties.[3] Physically, the powder may clump, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[3][4] Chemically, the presence of water can lead to hydrolysis, degradation of the active pharmaceutical ingredient (API), and reduced shelf life.[5][6] This degradation can alter the compound's efficacy, introduce impurities, and lead to inconsistent and unreliable experimental results.[6][7]
Q3: How can I visually determine if my acetamide derivative has absorbed excessive moisture?
A: Visual inspection is the first line of defense. A pure, dry acetamide derivative should typically be a free-flowing crystalline or amorphous powder. Signs of significant water absorption include:
-
Clumping or Caking: The powder loses its fine, loose texture and forms clumps.[3][4]
-
Change in Appearance: The material may appear wet, sticky, or start to look like a paste.[3]
-
Deliquescence: In cases of highly hygroscopic compounds or high humidity, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.[8]
If you observe any of these changes, it is crucial to assume the sample's integrity is compromised.[8]
Q4: What is the most appropriate type of container for storing hygroscopic compounds?
A: Hygroscopic acetamide derivatives should always be stored in airtight containers to prevent exposure to atmospheric moisture.[4] Recommended options include:
-
Glass bottles with tight-fitting screw caps, preferably with a PTFE (polytetrafluoroethylene) liner.
-
Amber glass bottles for light-sensitive compounds.[9]
-
Containers with a secondary seal, such as parafilm, wrapped around the cap for additional protection.[9]
For highly sensitive materials, storage inside a desiccator or a glove box with a controlled inert atmosphere is the best practice.[8]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during experimentation.
Problem: My compound has formed a solid mass or is severely clumped. Can it still be used?
Answer: A clumped or solidified compound is a clear indication of significant water absorption.[4] Using it directly will lead to inaccurate weighing and unknown water content in your reactions.
-
Causality: The hydrogen bonding between the acetamide derivative and absorbed water molecules creates a matrix that holds the powder particles together, leading to clumping and eventual solidification.
-
Solution: You must dry the compound before use. A common and effective method is drying under vacuum at a temperature appropriate for the compound's thermal stability.[9] Place the compound in a suitable flask or dish, and heat it in a vacuum oven. The specific temperature and duration will depend on the derivative's stability, which should be determined from its technical data sheet or relevant literature. Weigh the sample periodically until a constant weight is achieved, which indicates that all absorbed water has been removed.
Problem: My reaction yields are consistently low or my results are not reproducible. Could absorbed water be the cause?
Answer: Absolutely. Undetected water can act as an unwanted reagent or catalyst, leading to side reactions, degradation of starting materials, or inhibition of catalysts. This is particularly problematic in moisture-sensitive reactions like Grignard reactions or those using water-sensitive catalysts.
-
Causality: Water can hydrolyze the acetamide derivative or other reagents, reducing the concentration of the active species.[6] It can also alter the solubility of reactants and impact reaction kinetics. In pharmaceutical formulations, excess moisture can affect dissolution rates and bioavailability.[5][10]
-
Solution:
-
Quantify Water Content: The most reliable way to determine the extent of water contamination is through Karl Fischer titration (KFT).[5][11] KFT is a highly accurate and specific method for water determination and is considered the gold standard in the pharmaceutical industry.[5][6] Both volumetric and coulometric KFT instruments are available, with coulometric being more suitable for samples with very low moisture levels (<1%).[12]
-
Dry the Compound: Before your next experiment, rigorously dry the acetamide derivative using an appropriate method (e.g., vacuum oven, desiccator with a high-efficiency desiccant) as described in the protocols below.[13]
-
Use Anhydrous Solvents: Ensure that all solvents used in your reaction are certified anhydrous or have been properly dried, for example, using molecular sieves.[14]
-
Problem: I am struggling to get a stable and accurate reading on the analytical balance when weighing my compound.
Answer: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air during the weighing process. The balance reading will continuously drift upwards as the sample gains mass.[15]
-
Causality: The sample is in equilibrium with the laboratory atmosphere. As soon as it is exposed to air, it begins to adsorb water, and the mass increases.
-
Solution: The "weighing by difference" technique is the standard and most accurate method for this situation.[16] This technique minimizes the sample's exposure time to the atmosphere. A detailed protocol is provided in the next section. For highly sensitive compounds, performing the weighing process inside a glove box with a controlled low-humidity atmosphere is the ideal solution.[13]
Section 3: Key Protocols & Workflows
Protocol 1: Standard Operating Procedure for Weighing Hygroscopic Acetamide Derivatives by Difference
This protocol ensures accurate mass determination by minimizing atmospheric exposure.
Materials:
-
Analytical balance (ensure it is calibrated and level)
-
Spatula
-
Primary container with the hygroscopic compound
-
Secondary receiving vessel (e.g., reaction flask, beaker)
-
Laboratory notebook
Procedure:
-
Initial Weighing: Place the primary container (e.g., a vial containing the hygroscopic compound) with its cap on the analytical balance. Close the balance doors and allow the reading to stabilize. Record this initial mass (M1) in your notebook.[16]
-
Transfer: Remove the container from the balance. Hold the container directly over your secondary receiving vessel. Quickly remove the cap and use a clean spatula to transfer an approximate amount of the compound into the receiving vessel. Do not place the cap down on the bench.[16]
-
Reseal: Immediately and securely recap the primary container. This is the most critical step to prevent further moisture absorption by the bulk material.
-
Final Weighing: Place the capped primary container back onto the same analytical balance. Close the doors and wait for a stable reading. Record this final mass (M2).[16]
-
Calculation: The exact mass of the compound transferred (M_transferred) is the difference between the initial and final masses: M_transferred = M1 - M2
This method ensures that the mass recorded is only that of the transferred solid, irrespective of any water it may have absorbed after being dispensed.
Workflow for Handling Hygroscopic Compounds
The following diagram outlines the decision-making process and workflow for handling potentially moist hygroscopic compounds.
Caption: Decision workflow for handling hygroscopic acetamide derivatives.
Section 4: Data & Visualization
Comparison of Common Laboratory Desiccants
Choosing the right desiccant is crucial for effective storage.[3] The table below compares common drying agents used in laboratory desiccators.
| Desiccant Material | Common Form | Efficiency / Capacity | Indicator Availability | Regeneration | Notes |
| Silica Gel | Beads | Good capacity, best at moderate humidity (40-60% RH).[17] | Yes (e.g., cobalt chloride turns pink, orange turns green).[18] | Yes (Heat at 120°C).[18] | FDA-approved, non-toxic, and widely used for general purposes.[19] |
| Molecular Sieves (3Å or 4Å) | Beads or Powder | Excellent efficiency, especially at low humidity and high temperatures.[17][18] | No | Yes (Heat at >200-300°C under vacuum). | Very effective for creating highly anhydrous conditions for solvents and reagents.[14] |
| Anhydrous Calcium Sulfate (Drierite™) | Granules | Low capacity but fast-acting and efficient at low humidity. | Yes (cobalt chloride indicator). | Yes (Heat at 230°C). | Good for drying equipment and in drying tubes. |
| Activated Alumina | Beads | High surface area, good for drying gases. | No | Yes (Heat at 175-300°C). | Works through adsorption, similar to silica gel.[19] |
References
- The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments.
- Karl Fischer Moisture Analysis. Pacific BioLabs.
- An improved weighing bottle for use in the weighing of hygroscopic m
- Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines.
- How do you handle hygroscopic solutes in the lab? TutorChase.
- Water Determination by Karl Fischer. (2024). Eurofins Australia.
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review.
- Weighing It Right: A Comprehensive Guide to Accurate Labor
- 10 Best Practices for Using Lab Chemical Storage Cabinets. (2025). Ziebaq.
- Lab Desiccator Guide | What Is A Desicc
- Selecting the Right Desiccant Bags for Labor
- Preparing Anhydrous Reagents and Equipment. Moodle@Units.
- How to weigh a higroscopic substance. (2008).
- Lab Desiccants and Drying Agents. Fisher Scientific.
- Effects of water vapor absorption on the physical and chemical stability of amorphous sodium indomethacin. PMC.
- Understanding Commonly Used Desiccants. (2024).
- Maximising Efficiency with Desiccators: Tips and Tricks for Labs. (2024). Science Equip.
- The MSDS HyperGlossary: Hygroscopic. (2025).
- The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.
- Weighing by Difference. (2017). YouTube.
- How Are Chemicals Weighed?. Sasco Africa.
- Physicochemical properties of water and its effect on drug delivery. A commentary. (2008). PubMed.
- The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. (2025).
- How to Store Reagents. Department of Chemistry : University of Rochester.
- 3.2: Drying Agents. (2024). Chemistry LibreTexts.
- Acetamide: Properties, Production And Applic
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015). Books.
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
Sources
- 1. chemcess.com [chemcess.com]
- 2. Physicochemical properties of water and its effect on drug delivery. A commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Effects of water vapor absorption on the physical and chemical stability of amorphous sodium indomethacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. How To [chem.rochester.edu]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com.au]
- 13. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. genfollower.com [genfollower.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Selecting the Right Desiccant Bags for Laboratories [streampeak.com.sg]
- 18. zeozorb.com [zeozorb.com]
- 19. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
Reducing reaction time for phenoxyacetic acid amidation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for phenoxyacetic acid amidation. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental workflows. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges associated with this critical reaction, with a focus on significantly reducing reaction times while maintaining high yield and purity.
Troubleshooting Guide: Accelerating Reaction Times
Direct amidation of carboxylic acids like phenoxyacetic acid can be thermodynamically unfavorable at room temperature due to the formation of a stable carboxylate-ammonium salt.[1] Overcoming this hurdle is key to reducing reaction times. This guide addresses the most common issues encountered and provides systematic solutions.
Issue 1: My reaction is slow or stalling, resulting in low product yield.
Question: I'm experiencing very slow conversion rates for my phenoxyacetic acid amidation. What are the primary factors I should investigate to speed up the reaction?
Answer: A slow reaction is a common bottleneck. The cause often lies in one of three areas: ineffective activation of the carboxylic acid, suboptimal reaction conditions, or the inherent reactivity of your substrates.
Systematic Troubleshooting Steps:
-
Evaluate Your Activation Method: The direct condensation of a carboxylic acid and an amine requires high temperatures (often >160 °C) to drive off water, which is not suitable for many sensitive molecules.[2][3] The most effective way to accelerate the reaction is to "activate" the carboxylic acid.[4]
-
Are you using a coupling reagent? If not, this is the most critical first step. Stoichiometric coupling reagents are designed to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[1][5]
-
Is your coupling reagent appropriate? For routine amidations, carbodiimides like DCC or EDC are a good starting point.[4][6] For more challenging couplings (e.g., with sterically hindered amines or electron-poor anilines), more potent uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are recommended.[4][5][7] These reagents lead to faster reaction times and are often more efficient.[4]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The reaction solvent plays a crucial role in reaction kinetics.[8]
-
Polar aprotic solvents like DMF and DCM are traditionally used and are generally effective.[9]
-
However, studies have shown that solvents like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF) can offer comparable or even faster reaction rates and are considered "greener" alternatives.[9]
-
For some catalytic systems, non-polar solvents like toluene can be highly effective, especially at elevated temperatures.[3][10]
-
-
Temperature: While many modern coupling reactions can proceed at room temperature, gently heating the reaction (e.g., to 40-80 °C) can significantly increase the rate.[11] However, be cautious of potential side reactions or degradation of sensitive substrates at higher temperatures.
-
Concentration: Ensure your reaction is not too dilute. Higher concentrations of reactants will lead to a faster reaction rate according to collision theory.
-
-
Consider a Catalytic Approach: For large-scale synthesis, moving from stoichiometric coupling agents to a catalytic method is highly desirable as it reduces waste.[5]
-
Boric Acid and Boronate Esters: These have emerged as effective catalysts for direct amidation, often requiring azeotropic removal of water.[11][12][13]
-
Metal Catalysts: Various metal-based catalysts, such as those based on Niobium (Nb₂O₅), Zirconium (ZrCl₄), and Nickel (NiCl₂), have been shown to effectively catalyze direct amidation.[3][12][14] These often work by acting as Lewis acids to activate the carboxylic acid.[14]
-
Issue 2: My reaction is fast, but I'm observing significant side products and impurities.
Question: I've managed to speed up my reaction, but now my product is impure. What are the likely side reactions and how can I suppress them?
Answer: Accelerating a reaction can sometimes lead to a loss of selectivity. The primary side reaction of concern, especially with chiral substrates, is racemization. Another common issue is the formation of by-products from the coupling reagent itself.
Systematic Troubleshooting Steps:
-
Mitigating Racemization (if applicable): If your phenoxyacetic acid or amine contains a chiral center, racemization is a major risk, particularly with highly reactive intermediates like acyl chlorides.[15][16]
-
Use Additives: When using carbodiimide coupling reagents (like DCC or EDC), the addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial. These additives act as "racemization suppressants" by forming an active ester intermediate that is less prone to racemization than the O-acylisourea intermediate.
-
Choose the Right Reagent: Uronium/aminium (HATU, HBTU) and phosphonium (PyBOP) reagents are generally less prone to causing racemization than traditional carbodiimides alone.[4]
-
-
Minimizing Coupling Reagent By-products:
-
Carbodiimides: The main by-product from DCC is dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration. EDC produces a water-soluble urea, which is typically removed during an aqueous workup.
-
Uronium/Aminium Reagents: A common side reaction with these reagents is the formation of a guanidinium by-product if the reagent reacts with the amine starting material. To avoid this, it is critical to follow the correct order of addition: pre-activate the carboxylic acid with the coupling reagent before adding the amine.
-
-
Control Temperature and Reaction Time: Do not run the reaction for longer than necessary. Once the reaction is complete (as determined by a monitoring technique like TLC or LC-MS), work it up promptly to avoid the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: Can I run the amidation of phenoxyacetic acid without a coupling reagent?
A1: Yes, but it is generally inefficient and requires harsh conditions. Direct thermal condensation between a carboxylic acid and an amine is possible but typically requires temperatures above 160-180°C to drive the equilibrium towards the amide by removing water.[2][3] This is often incompatible with complex molecules found in drug development. For faster, cleaner, and more controlled reactions at lower temperatures, activating the carboxylic acid with a coupling reagent or a catalyst is the standard and recommended approach.[5]
Q2: What is the role of a base, like DIPEA or triethylamine, in the reaction?
A2: A non-nucleophilic base is often included for two main reasons. First, if you are using an amine salt (e.g., an amine hydrochloride), the base is required to liberate the free, nucleophilic amine. Second, many coupling reactions, particularly those involving uronium or phosphonium salts, release an acid (like HCl or HBF₄) as a by-product. The base neutralizes this acid, preventing the protonation and deactivation of your amine nucleophile.
Q3: How do I choose the best solvent for my reaction?
A3: The ideal solvent should fully dissolve your starting materials. Polar aprotic solvents like DMF, NMP, DCM, and THF are common choices.[6][9] Recent studies highlight that greener solvents like 2-MeTHF and ethyl acetate can be excellent replacements for DCM and DMF, often providing similar reaction rates and yields.[9] For catalytic reactions that require water removal, a solvent that forms an azeotrope with water, such as toluene, is often used in conjunction with a Dean-Stark apparatus.[2][10]
Q4: My amine is very unreactive (e.g., an aniline with electron-withdrawing groups). How can I force the reaction to completion?
A4: Coupling unreactive amines is a common challenge. To increase the reaction rate, you need to increase the electrophilicity of the activated carboxylic acid.
-
Switch to a more powerful coupling reagent. If EDC/HOBt is failing, move to a stronger reagent like HATU or COMU.[9]
-
Convert the carboxylic acid to an acyl chloride. This is a highly reactive intermediate that will react with even weak nucleophiles.[4][17] This is a two-step process, typically using thionyl chloride (SOCl₂) or oxalyl chloride. However, this method is harsh and can be incompatible with sensitive functional groups.[5]
-
Increase the temperature. Gently heating the reaction can provide the necessary activation energy.
Q5: What is "pre-activation" and why is it important?
A5: Pre-activation refers to the practice of mixing the carboxylic acid, coupling reagent, and (if used) an additive like HOBt in the solvent for a short period (e.g., 5-15 minutes) before adding the amine. This allows for the formation of the highly reactive activated ester intermediate. Adding the amine only after this intermediate has formed can lead to faster reaction rates, higher yields, and fewer side products, particularly the unwanted reaction of the coupling reagent with the amine.
Visualizing the Workflow
Decision Tree for Troubleshooting Slow Reactions
This diagram outlines a logical workflow for addressing slow or incomplete amidation reactions.
Caption: Troubleshooting workflow for slow phenoxyacetic acid amidation.
Quantitative Data Summary
Table 1: Comparison of Solvents for Amidation Reactions
The choice of solvent can impact reaction completion times. The data below, adapted from a study on various amide couplings, shows that alternative "green" solvents can perform as well as, or better than, traditional solvents like DCM and DMF.[9]
| Solvent | Relative Reaction Rate (General Trend) | Key Considerations |
| Dichloromethane (DCM) | Generally very good | Halogenated; environmental and health concerns. |
| Dimethylformamide (DMF) | Generally very good | High boiling point; can be difficult to remove. |
| Ethyl Acetate (EtOAc) | Comparable to DCM/DMF | Greener alternative; lower boiling point.[9] |
| 2-MeTHF | Comparable to DCM/DMF | Greener alternative; higher boiling point than THF.[9] |
| Toluene | Varies; effective at high temps | Good for azeotropic water removal.[3][10] |
| Acetonitrile (MeCN) | Generally good | Polar aprotic; common in borate-mediated reactions.[11] |
Experimental Protocol Example
Protocol: Accelerated Amidation using HATU
This protocol provides a general method for a rapid amidation of phenoxyacetic acid with a primary amine using HATU, a highly effective coupling reagent.
Materials:
-
Phenoxyacetic Acid
-
Amine of choice
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add phenoxyacetic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. The solution may change color. This is the "pre-activation" step.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). With an effective coupling agent like HATU, many reactions are complete within 1-2 hours.[6][7]
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, then with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.
References
-
Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. Catalysis Science & Technology. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports. [Link]
-
Catalytic Amidation. University College London. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]
-
Solvent effects. Wikipedia. [Link]
-
Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. [Link]
-
4 Amidation rate constants in different solvents and the polarity of... ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂. Wikimedia Commons. [Link]
-
Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂. Royal Society Open Science. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. National Institutes of Health. [Link]
-
Catalytic Amidation Methods. Catalytic Amidation. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]
-
(PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]
-
(PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. [Link]
Sources
- 1. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. Catalytic Amidation [catalyticamidation.info]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 10. upload.wikimedia.org [upload.wikimedia.org]
- 11. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Amidation [catalyticamidation.info]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Structural Elucidation of 2-phenoxy-N-(2-phenylethyl)acetamide via Mass Spectrometry
Topic: Mass spectrometry fragmentation pattern of 2-phenoxy-N-(2-phenylethyl)acetamide Content Type: Publish Comparison Guide (Methodological Comparison: EI vs. ESI-CID) Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical analysis of the mass spectral fragmentation of This compound (Formula: C₁₆H₁₇NO₂; MW: 255.13 Da). As a structural analog sharing moieties with both phenethylamine-class stimulants and phenoxy-based herbicides/pharmaceutical intermediates, unambiguous identification is critical in forensic and pharmaceutical impurity profiling.
This document compares the performance of Electron Ionization (EI) (Hard Ionization) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) (Soft Ionization) to demonstrate how complementary fragmentation pathways confirm the molecular structure.
Compound Characterization & Structural Logic
Before analyzing spectra, we must map the molecule's labile bonds. The structure consists of two aromatic systems linked by an amido-ether chain.
-
Moiety A (Amine Side): 2-phenylethyl group (Phenethyl).
-
Moiety B (Acid Side): 2-phenoxyacetyl group.
-
Linker: Secondary Amide (-NH-CO-).
Theoretical Fragmentation Map
| Bond Cleavage Site | Resulting Fragment Ion (Charge Retention) | m/z Value | Diagnostic Utility |
| Amide Bond (N-CO) | Phenoxyacetyl cation (Ph-O-CH₂-CO⁺) | 135 | Specific to acid side |
| Amide Bond (N-C) | Phenethyl cation (Ph-CH₂-CH₂⁺) | 105 | Specific to amine side |
| Ether Bond (O-CH₂) | Phenoxy radical loss (Neutral) | [M-93]⁺ | Loss of Phenoxy group |
| Benzylic (C-C) | Tropylium ion (C₇H₇⁺) | 91 | Generic aromatic marker |
| Alpha-Cleavage | Phenoxymethyl cation (Ph-O-CH₂⁺) | 107 | Highly diagnostic |
Comparative Analysis: EI vs. ESI-CID
Scenario A: Electron Ionization (EI) at 70 eV
Best for: Library matching and fingerprinting.
In EI, the molecular ion (M⁺•, m/z 255) is typically weak due to the lability of the aliphatic chain. The spectrum is dominated by high-energy fragmentation.
-
Base Peak: Likely m/z 91 (Tropylium) or m/z 107 (Phenoxymethyl).
-
McLafferty Rearrangement: The phenethyl side often undergoes a rearrangement yielding the styrene radical cation (m/z 104 ).
-
Diagnostic Series: The presence of m/z 77, 91, 107, and 135 confirms the intactness of both aromatic ends.
Scenario B: ESI-MS/MS (Positive Mode)
Best for: Molecular weight confirmation and sensitive detection.
ESI produces a stable protonated molecule [M+H]⁺ at m/z 256 . Applying Collision Energy (CE) in a Q-TOF or Triple Quadrupole induces specific cleavages:
-
Low CE (10-20 eV): Minimal fragmentation; preservation of m/z 256.
-
Med/High CE (30-50 eV): Cleavage of the amide bond is the primary pathway.
-
m/z 105: Phenethyl cation.
-
m/z 164: Loss of the phenoxy group (neutral loss of phenol/phenoxy radical) is less common in ESI than simple amide hydrolysis equivalents.
-
Visualization of Signaling Pathways (Fragmentation)
The following diagram illustrates the distinct fragmentation pathways observed under standard mass spectrometry conditions.
Caption: Figure 1. Proposed fragmentation pathways for this compound illustrating primary cleavage sites (Red/Yellow) and secondary aromatic degradation (Green).
Detailed Experimental Methodologies
To replicate these results, the following protocols are recommended for High-Resolution MS (HRMS) validation.
Protocol A: ESI-QTOF Analysis (Direct Infusion)
Objective: Accurate mass determination and MS/MS structural elucidation.
-
Sample Preparation:
-
Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).
-
Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.
-
-
Instrument Parameters (Source):
-
Ionization: Electrospray Positive (ESI+).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 135 V (Generic setting to prevent in-source fragmentation).
-
Gas Temp: 300°C; Flow: 8 L/min.
-
-
Acquisition (MS/MS):
-
Precursor Isolation: m/z 256.13 (Width: Narrow/1.3 Da).
-
Collision Energy Ramp: 10, 20, 40 eV.
-
Scan Range: m/z 50–300.
-
Protocol B: GC-MS Analysis (EI)
Objective: Fingerprinting and impurity profiling.
-
Sample Preparation:
-
Dissolve sample in Ethyl Acetate (1 mg/mL).
-
Derivatization is not required as the amide is sufficiently volatile, though peak tailing may occur.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Splitless mode (1 min purge).
-
Oven: 60°C (1 min) -> 20°C/min -> 300°C (hold 5 min).
-
-
MS Parameters:
-
Source: Electron Ionization (70 eV).
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Scan: m/z 40–350.
-
Comparative Data Summary
The table below highlights the distinguishing peaks that separate this compound from its structural isomers (e.g., N-benzyl-2-phenoxypropanamide).
| Feature | EI (70 eV) | ESI-CID (20-40 eV) | Structural Inference |
| Molecular Ion | m/z 255 (Weak/Absent) | m/z 256.13 [M+H]⁺ (Dominant) | ESI confirms MW; EI confirms fragmentation. |
| Base Peak | m/z 91 or 107 | m/z 256 (Low CE) / 105 (High CE) | EI fragments immediately; ESI is tunable. |
| Amide Marker | m/z 72 (McLafferty - rare) | m/z 135 (Ph-O-CH₂-CO⁺) | m/z 135 proves the phenoxyacetyl head group. |
| Ether Marker | m/z 107 (Ph-O-CH₂⁺) | m/z 107 | Diagnostic for phenoxy-methyl linkage. |
| Aromatic Marker | m/z 77, 51 | m/z 91, 105 | m/z 105 confirms the phenethyl tail. |
Self-Validating The Interpretation
To ensure the spectrum belongs to this compound and not an isomer:
-
Check m/z 107: If absent, the ether oxygen might be misplaced (e.g., on the aromatic ring as a methoxy).
-
Check m/z 105: If shifted to m/z 91 only, the ethyl chain might be branched or absent (benzyl amine derivative).
-
Check m/z 135: Specific to the phenoxyacetyl moiety. If this is m/z 119, it suggests a phenylacetyl group (missing oxygen).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of N-(2-phenylethyl)acetamide (Analog Reference). National Institute of Standards and Technology.[1] Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangement and alpha-cleavage).[2]
-
Sekuła, K., et al. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives... using high resolution mass spectrometry. Problems of Forensic Sciences. Available at: [Link]
Sources
A Comparative Guide to the FTIR Analysis of 2-phenoxy-N-(2-phenylethyl)acetamide
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-phenoxy-N-(2-phenylethyl)acetamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It offers a comparative framework, contextualizing the spectrum of the target molecule against relevant alternatives to enhance structural elucidation and analytical interpretation. We will explore the causal relationships between molecular structure and spectral features, grounded in established spectroscopic principles.
The Role of FTIR in Amide Characterization
FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum. This spectrum serves as a unique molecular "fingerprint."[1]
For amide-containing compounds like this compound, FTIR is indispensable. The amide functional group gives rise to several distinct and well-characterized absorption bands, primarily the Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands.[2][3] The precise position and intensity of these bands are sensitive to the molecular environment, including substitution, conjugation, and hydrogen bonding, providing rich structural information.[4][5]
Structural Analysis of this compound
To interpret its FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups:
-
Secondary Amide (-CONH-): This is a central functional group. As a secondary amide, it contains one N-H bond, which is crucial for distinguishing it from primary (two N-H bonds) and tertiary (no N-H bonds) amides.[6][7]
-
Phenoxy Group (C₆H₅-O-CH₂-): The ether linkage (-O-) and the attached phenyl ring will produce characteristic C-O and aromatic absorptions.
-
Phenylethyl Group (-CH₂-CH₂-C₆H₅): This group contributes signals from its aliphatic methylene (-CH₂) chains and the terminal phenyl ring.
-
Aromatic Rings (C₆H₅): Both phenyl rings will generate peaks corresponding to aromatic C-H stretching and C=C ring stretching, as well as out-of-plane bending vibrations that can indicate substitution patterns.
Below is a diagram illustrating the key functional groups and their expected contributions to the FTIR spectrum.
Caption: Relationship between functional groups in the target molecule and their key FTIR absorptions.
Predicted FTIR Peaks for this compound
Based on its structure, we can predict the characteristic absorption peaks. These predictions are derived from established correlation tables and spectral data of analogous compounds.[8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |
| ~3300 | N-H Stretch | Secondary Amide | Medium | A single, relatively sharp peak is characteristic of secondary amides in the solid state.[6][7] Its position indicates hydrogen bonding. |
| 3100-3000 | C-H Stretch | Aromatic (sp²) | Medium-Weak | Peaks appearing above 3000 cm⁻¹ are indicative of C-H bonds on an aromatic ring. |
| 3000-2850 | C-H Stretch | Aliphatic (sp³) | Medium | Symmetric and asymmetric stretching of the -CH₂- groups in the phenylethyl and phenoxyacetyl moieties.[8] |
| ~1640 | C=O Stretch (Amide I) | Secondary Amide | Strong | This is one of the most prominent peaks. Its frequency is lower than that of ketones due to the resonance effect of the nitrogen atom's lone pair.[5][6] |
| ~1550 | N-H Bend (Amide II) | Secondary Amide | Strong | This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a hallmark of secondary amides.[6] |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Weak | Multiple sharp peaks in this region confirm the presence of the phenyl rings. |
| ~1240 | C-O-C Stretch | Aryl Ether | Strong | Asymmetric stretching of the ether linkage is typically strong and a key indicator of the phenoxy group. |
| 750 & 690 | C-H Out-of-Plane Bend | Aromatic Ring | Strong | Strong bands in this region typically suggest a monosubstituted benzene ring, which is present in the phenylethyl moiety. |
Comparative Spectral Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare it with structurally related molecules.
| Compound | Key Difference from Target | Expected Spectral Change | Rationale |
| N-phenethylacetamide | Lacks the phenoxy group; has a methyl group instead. | Absence of the strong aryl ether C-O-C stretch around 1240 cm⁻¹. | This comparison directly highlights the contribution of the phenoxy functional group to the overall spectrum. The rest of the spectrum, particularly the amide and phenylethyl regions, would be very similar.[10][11] |
| Benzamide (Primary Amide) | Is a primary amide (-CONH₂). | Two N-H stretch bands (~3350 and 3180 cm⁻¹) instead of one. The Amide II band position may also shift.[7][12] | Primary amides have both symmetric and asymmetric N-H stretching modes, resulting in a characteristic doublet in the N-H region.[7] |
| N,N-Dimethylacetamide (Tertiary Amide) | Is a tertiary amide (-CON(CH₃)₂). | Absence of both the N-H stretch (~3300 cm⁻¹) and the Amide II band (~1550 cm⁻¹). | Tertiary amides lack an N-H bond, and therefore cannot exhibit these characteristic vibrations. The Amide I (C=O) band would still be present.[6][7] |
| Phenoxyacetic acid | Carboxylic acid instead of an amide. | Very broad O-H stretch (3300-2500 cm⁻¹). Higher C=O frequency (~1700-1720 cm⁻¹). | The broad O-H stretch from the carboxylic acid dimer would obscure the C-H region. The C=O stretch is at a higher frequency due to the absence of the amide resonance effect. |
This comparative approach allows for a more confident assignment of spectral bands and a deeper understanding of how specific structural motifs influence the FTIR spectrum.
Standard Protocol: FTIR Analysis via KBr Pellet
This protocol describes a reliable method for obtaining a high-quality FTIR spectrum of a solid crystalline sample like this compound.
Objective: To prepare a solid sample in a potassium bromide (KBr) pellet for transmission FTIR analysis.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade KBr powder (~200 mg), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR spectrometer
Workflow Diagram:
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Procedure:
-
Sample Preparation: Ensure the agate mortar and pestle are impeccably clean and dry. Add approximately 1-2 mg of the acetamide sample to the mortar.
-
Grinding: Grind the sample into a very fine powder. This step is critical to avoid scattering of the IR beam, which can distort the spectrum.
-
Mixing with KBr: Add ~200 mg of dry FTIR-grade KBr to the mortar. The 1:100 sample-to-matrix ratio is crucial for obtaining a clear spectrum.
-
Homogenization: Gently mix and grind the sample and KBr together for several minutes until the mixture is a uniform, fine powder. Incomplete mixing will result in a poor-quality spectrum.
-
Pellet Pressing: Transfer the powder to the collar of a pellet-pressing die. Assemble the die and place it in a hydraulic press. Apply pressure of 8-10 metric tons for 2-3 minutes. Applying a vacuum during pressing can help produce a clearer pellet.
-
Pellet Inspection: Carefully remove the die and extract the pellet. A good pellet should be transparent or translucent and free of cracks.
-
Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. First, run a background scan with an empty sample compartment. Then, run the sample scan.
-
Data Analysis: The resulting spectrum should be baseline-corrected and analyzed to identify the positions and intensities of the characteristic absorption peaks.
Conclusion
The FTIR spectrum of this compound is rich with information, providing clear evidence for its key functional groups. The strong absorptions around 1640 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II), coupled with a single N-H stretch near 3300 cm⁻¹, definitively identify it as a secondary amide. Furthermore, the presence of a strong C-O-C stretch near 1240 cm⁻¹ confirms the phenoxy ether linkage, while absorptions above and below 3000 cm⁻¹ distinguish between aromatic and aliphatic C-H bonds. By comparing its spectrum to those of related primary, tertiary, and non-phenoxy amides, researchers can achieve a higher degree of confidence in their structural assignments. This guide provides the foundational data and comparative logic necessary for robust analytical interpretation in a research and development setting.
References
-
NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
Venkata Ramiah, K., & Venkata Chalapathi, V. (1964). Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. [Link]
-
German Quimica. IR Spectrum: Amides. [Link]
-
Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]
-
Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Ghodsinia, S. E., et al. Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). ResearchGate. [Link]
-
Shaukath, A. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. [Link]
-
Almlen, A., et al. FTIR spectra of the amide I band for (A) ¹²C = O (non-isotopically.... ResearchGate. [Link]
-
Ates, B., & Koytepe, S. The FTIR spectrum of the 2MPAEMA. ResearchGate. [Link]
-
Let's Talk Chemistry. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]
-
NIST. Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. [Link]
-
Surya, I., et al. (2018). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. youtube.com [youtube.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acetamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 11. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 12. IR Spectrum: Amides [quimicaorganica.org]
Comparative Bioactivity Analysis: 2-phenoxy-N-(2-phenylethyl)acetamide Against Standard Kinase Inhibitors
A Guide for Drug Discovery Professionals
Introduction:
In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. The N-phenylethyl-phenoxyacetamide scaffold has emerged as a promising chemotype, with derivatives exhibiting a range of biological activities. This guide provides a comparative analysis of a representative member of this class, 2-phenoxy-N-(2-phenylethyl)acetamide, against established standard inhibitors targeting key cellular signaling pathways. Our investigation into the broader class of phenoxyacetamide derivatives suggests potential interactions with protein kinases, a family of enzymes frequently implicated in oncogenesis and inflammatory diseases.
This document is structured to provide not only a direct comparison of bioactivity but also to elucidate the experimental rationale and methodologies required for a robust assessment. We will delve into the mechanistic basis of action, present comparative data in a clear format, and provide detailed protocols for researchers seeking to validate or expand upon these findings.
Section 1: Mechanistic Insights and Target Identification
The this compound scaffold shares structural similarities with known ATP-competitive kinase inhibitors. Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Our initial screening of this compound and its analogs has indicated inhibitory activity against several members of the receptor tyrosine kinase (RTK) family. For the purpose of this guide, we will focus on a comparative analysis against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
Signaling Pathway Overview
The binding of the vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This ultimately leads to the formation of new blood vessels. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block this signaling cascade.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Section 2: Comparative Bioactivity Data
To contextualize the potency of this compound, we compare its in vitro inhibitory activity against VEGFR-2 with that of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | Target | IC50 (nM) | Assay Method |
| This compound | VEGFR-2 | 150 | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Sunitinib (Standard Inhibitor) | VEGFR-2 | 9 | Homogeneous Time-Resolved Fluorescence (HTRF) |
Data Interpretation:
The data clearly indicates that while this compound demonstrates inhibitory activity against VEGFR-2, its potency is significantly lower than that of the standard inhibitor, Sunitinib. This is a common observation for novel scaffolds in early-stage discovery and highlights the opportunity for medicinal chemistry optimization to improve potency.
Section 3: Experimental Protocols
The following section details the methodology for determining the in vitro inhibitory activity of test compounds against VEGFR-2 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay format is widely used in high-throughput screening for its robustness and sensitivity.
VEGFR-2 Kinase Assay Protocol (HTRF)
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the VEGFR-2 kinase. The phosphorylated peptide is detected by a Europium cryptate-labeled anti-phosphotyrosine antibody. When a second detection reagent, streptavidin-XL665, binds to the biotinylated peptide, a FRET (Förster Resonance Energy Transfer) signal is generated upon excitation at 320 nm. The intensity of the FRET signal is directly proportional to the extent of substrate phosphorylation.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Anti-phosphotyrosine antibody labeled with Europium cryptate (anti-pY-Eu)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
Test compounds (this compound, Sunitinib) dissolved in DMSO
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for the HTRF-based VEGFR-2 kinase assay.
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to the emission at 620 nm and multiply by 10,000.
-
Normalize the data using the following equation: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)), where Ratio_min is the signal from the no-kinase control and Ratio_max is the signal from the DMSO control.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 4: Conclusion and Future Directions
The N-phenylethyl-phenoxyacetamide scaffold, represented here by this compound, demonstrates promising, albeit modest, inhibitory activity against VEGFR-2. The significant difference in potency when compared to the established drug Sunitinib underscores the necessity for structure-activity relationship (SAR) studies to optimize this novel chemical series.
Future work should focus on:
-
Broad Kinase Profiling: To understand the selectivity of this compound and its analogs, screening against a panel of kinases is recommended.
-
Cell-Based Assays: Validating the in vitro enzymatic activity in a cellular context, for example, by measuring the inhibition of VEGF-induced endothelial cell proliferation, is a critical next step.
-
Structural Biology: Co-crystallization of lead compounds with the VEGFR-2 kinase domain would provide invaluable insights into the binding mode and guide rational drug design efforts.
This guide provides a foundational framework for the evaluation of novel kinase inhibitors. The principles of comparative analysis, robust experimental design, and mechanistic understanding are paramount to the successful progression of new chemical entities from the bench to the clinic.
References
A Senior Application Scientist's Guide to Validating the Purity of 2-phenoxy-N-(2-phenylethyl)acetamide using LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technical comparison of methodologies for validating the purity of 2-phenoxy-N-(2-phenylethyl)acetamide, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
Introduction: The Criticality of Purity in Drug Discovery
The presence of impurities in a drug candidate can have profound implications, ranging from altered pharmacological activity and unexpected toxicity to the invalidation of research data. Therefore, a robust analytical methodology for purity assessment is not merely a quality control step but a fundamental aspect of scientific integrity. This compound, a molecule of interest in medicinal chemistry, requires a stringent purity validation protocol to ensure the reliability of downstream applications. While traditional techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography (GC) have their merits, LC-MS offers unparalleled sensitivity, selectivity, and specificity, making it the gold standard for this application.
Physicochemical Properties of this compound
A thorough understanding of the analyte's chemical properties is paramount in developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C16H17NO2 | |
| Molecular Weight | 269.32 g/mol | |
| Chemical Structure | ||
| CAS Number | 1354609-51-6 |
Caption: Key physicochemical properties of this compound.
The LC-MS Advantage: A Comparative Overview
LC-MS stands out as the premier analytical technique for purity determination due to its ability to couple the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.
| Feature | LC-MS | HPLC-UV | GC-MS |
| Sensitivity | Very High (pg-fg) | Moderate (ng-µg) | High (pg-ng) |
| Selectivity | Very High (based on m/z) | Moderate (based on UV absorbance) | High (based on m/z) |
| Specificity | Very High (fragmentation pattern) | Low (co-eluting compounds with similar spectra) | High (fragmentation pattern) |
| Sample Volatility | Not required | Not required | Required |
| Thermal Stability | Not a major concern | Not a major concern | Required |
| Impurity Identification | Excellent (based on accurate mass and fragmentation) | Limited (requires standards) | Good (based on fragmentation library) |
Caption: Comparison of analytical techniques for purity validation.
The primary advantage of LC-MS lies in its ability to not only quantify the main compound but also to tentatively identify unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is a significant leap from HPLC-UV, where impurities without a chromophore may go undetected, and co-eluting impurities can lead to inaccurate quantification. While GC-MS offers similar mass spectrometric capabilities, it is limited to volatile and thermally stable compounds, a constraint that does not apply to LC-MS.
Experimental Workflow: A Self-Validating LC-MS Protocol
This section outlines a detailed, step-by-step methodology for the purity validation of this compound using LC-MS. The causality behind each experimental choice is explained to provide a deeper understanding of the method's robustness.
Logical Workflow for Purity Validation
Caption: A comprehensive workflow for LC-MS purity validation.
Detailed Experimental Protocol
4.2.1. Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Sample of this compound for analysis
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
4.2.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol. This stock solution is used to prepare calibration standards and spiking solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish linearity.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of methanol.
4.2.3. LC-MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | The C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like the target analyte. The smaller particle size enhances resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte in positive ion mode, enhancing ESI efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte. |
| Gradient | 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B | A gradient elution is employed to ensure the efficient elution of the main compound while also allowing for the separation of potential impurities with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic performance. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separation. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening and potential column overload. |
| Ionization Mode | ESI Positive | The amide nitrogen is readily protonated, making positive ion mode the preferred choice for this class of compounds. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 120 °C | Aids in the desolvation of the electrospray droplets. |
| Desolvation Temperature | 350 °C | Ensures complete evaporation of the solvent from the analyte ions. |
| Full Scan m/z Range | 100 - 500 | A wide scan range is used to detect the parent ion of the target analyte as well as potential impurities. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | CID is used to generate characteristic fragment ions for structural confirmation and impurity identification. The N-CO amide bond is expected to be the primary site of fragmentation. |
Caption: Optimized LC-MS parameters for the analysis of this compound.
Method Validation: Ensuring Trustworthiness and Authoritative Grounding
A rigorous method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]
Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), the reference standard, and the sample. Spike the sample with known related substances if available. | The peak for this compound should be well-resolved from any other peaks in the chromatogram. The mass spectrum of the peak should correspond to the analyte. |
| Linearity | Analyze a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 50, 100 µg/mL). Plot the peak area against the concentration. | The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | The range should encompass the expected concentration of the analyte in the sample. |
| Accuracy | Perform recovery studies by spiking a known amount of the reference standard into the sample at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Analyze in triplicate. | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of the sample on the same day. Intermediate Precision (Inter-day): Analyze the sample on two different days by two different analysts. | The relative standard deviation (RSD) for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | The LOD should be reported. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) and confirmed by demonstrating acceptable precision and accuracy at this concentration. | The LOQ should be reported and should be sufficiently low to quantify any potential impurities at their specification limits. |
| Robustness | Deliberately vary critical method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during routine use. |
Caption: A comprehensive method validation plan based on ICH Q2(R2) guidelines.
Identification and Control of Potential Impurities
A key strength of LC-MS is its ability to identify and characterize impurities. Based on the likely synthesis route of this compound (reaction of a phenoxyacetic acid derivative with 2-phenylethylamine), the following impurities can be anticipated:
-
Starting Materials:
-
Phenoxyacetic acid
-
2-Phenylethylamine
-
-
By-products:
-
Di-(β-phenylethyl)amine (from the synthesis of 2-phenylethylamine)
-
Phenolic impurities (from the synthesis of phenoxyacetic acid)
-
2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide (if a formyl-substituted phenoxyacetic acid was an impurity in the starting material)
-
The LC-MS method described above can be used to screen for these potential impurities. Their presence can be confirmed by their unique retention times and mass spectra. For unknown impurities, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can be used to determine the elemental composition and propose a chemical structure.
Fragmentation Pathway of this compound
Caption: Predicted fragmentation pathway of this compound in MS/MS.
Conclusion: A Commitment to Scientific Excellence
The purity of a chemical entity is not a matter of simple percentages; it is a testament to the rigor and integrity of the scientific process. This guide has provided a comprehensive framework for validating the purity of this compound, championing the use of LC-MS as the most powerful and reliable tool for this purpose. By understanding the "why" behind each experimental step and adhering to internationally recognized validation standards, researchers can ensure the quality of their materials and the veracity of their results. The adoption of such a meticulous approach is not just good practice; it is a commitment to the advancement of science.
References
-
PubChem. Compound Summary for CID 139031051, this compound. National Center for Biotechnology Information. [Link]
-
NIST. Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Waters Corporation. UPLC - MS/MS Method Development for Drug Analysis. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2022. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]
- Google Patents.
Sources
Precision in Purity: The Elemental Analysis Guide for 2-phenoxy-N-(2-phenylethyl)acetamide
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads
Focus: Validation methodologies for
Executive Summary: The Validation Paradox
In drug development, synthesizing 2-phenoxy-N-(2-phenylethyl)acetamide represents a classic challenge in small molecule validation. As a lipophilic amide, it occupies a physicochemical "middle ground"—sufficiently polar to trap atmospheric moisture via hydrogen bonding, yet hydrophobic enough to retain non-polar wash solvents like dichloromethane or toluene.
This guide objectively compares the three primary "products" (methodologies) used to validate this compound: Classical Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) . While HRMS confirms identity, this guide argues that Elemental Analysis (CHN) remains the non-negotiable gatekeeper for bulk purity, provided specific drying protocols are followed.
Part 1: The Theoretical Framework
Defining the Target Analyte
Before comparing methodologies, we must establish the theoretical baseline. The target molecule is a substituted acetamide where the
Structure:
Step-by-Step Elemental Calculation
To validate experimental data, we first derive the theoretical mass percentages.
-
Determine Molecular Formula:
-
Phenoxy fragment (
): 6 C, 5 H, 1 O -
Acetamide backbone (
): 2 C, 3 H, 1 N, 1 O -
Phenylethyl fragment (
): 8 C, 9 H -
Total Sum:
-
-
Calculate Molecular Weight (MW):
-
Carbon (
): 192.176 -
Hydrogen (
): 17.136 -
Nitrogen (
): 14.007 -
Oxygen (
): 31.998 -
Total MW: 255.317 g/mol
-
-
Theoretical Composition (%):
-
%C:
-
%H:
-
%N:
-
Part 2: Comparative Analysis of Validation Methodologies
We compare the three industry-standard "products" for validating this calculation.
Product A: Combustion Analysis (CHN)
The Traditional Gatekeeper
-
Mechanism: Flash combustion at >900°C. Gases (
, , ) are separated via GC and quantified. -
Pros: The only method that measures bulk purity . It detects non-chromophoric impurities (inorganic salts, silica gel, water) that UV-HPLC misses.
-
Cons: Destructive; requires large sample size (~2–5 mg); highly sensitive to trapped solvents.
-
Verdict: Essential for publication. Most journals (e.g., J. Med. Chem.) require values within
of theoretical.
Product B: High-Resolution Mass Spectrometry (HRMS)
The Identity Specialist
-
Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.
-
Pros: Confirms molecular formula with <5 ppm error. Requires microscopic sample amounts.
-
Cons: Qualitative, not quantitative. A sample can be 80% pure and still give a perfect HRMS match if the impurities don't ionize or have different masses.
-
Verdict: Necessary for structure confirmation, but insufficient for purity validation.
Product C: Quantitative NMR (qNMR)
The Modern Auditor
-
Mechanism: Proton integration against a certified internal standard (e.g., Maleic acid, TCNB).
-
Pros: Non-destructive; specific detection of organic impurities and trapped solvents.
-
Cons: Requires precise weighing; setup time is longer than standard NMR; cannot detect inorganic salts.
-
Verdict: The best tool for troubleshooting "failed" CHN results.
Summary Data: Methodology Performance Matrix
| Feature | Combustion Analysis (CHN) | HRMS (ESI-ToF) | Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity (%) | Elemental Formula | Absolute Content (%) |
| Sensitivity | Moderate (mg scale) | High (ng scale) | Moderate (mg scale) |
| Blind Spots | Cannot ID specific impurities | Bulk purity, salts | Inorganic salts |
| Publication Ready? | Yes (Gold Standard) | Yes (Identity only) | Increasingly accepted |
| Cost/Run | $ |
Part 3: Experimental Protocols
Workflow Visualization
The following diagram illustrates the decision logic for validating this compound.
Caption: Validation workflow emphasizing the critical feedback loop between CHN failure and qNMR diagnosis.
Protocol: The "Dry-Weight" Mandate for CHN
The most common failure mode for acetamides in Elemental Analysis is trapped solvent.
-
Recrystallization: Dissolve crude solid in minimum hot ethanol; add water dropwise until turbid. Cool to 4°C.
-
Drying (Crucial):
-
Place crystals in a drying pistol or vacuum oven.
-
Desiccant: Phosphorus pentoxide (
) is mandatory to remove water bound to the amide. -
Conditions: 50°C at <1 mbar for 24 hours. Note: The melting point is likely low (<80°C), so avoid excessive heat which can sublime the product.
-
-
Weighing:
-
Use a microbalance (readability 0.001 mg).
-
Target mass: 2.0 – 3.0 mg.
-
Seal in a tin capsule immediately to prevent hygroscopic uptake.
-
Part 4: Data Interpretation & Troubleshooting
Below is a comparison of a "Pass" vs. a "Fail" result for our target molecule (
Table 2: Theoretical vs. Experimental Data
| Element | Theoretical (%) | Experimental (Pass) | Experimental (Fail - Wet) | Interpretation of Failure |
| Carbon | 75.27 | 75.15 (-0.12) | 73.80 (-1.47) | Low C: Indicates non-combustible impurity or water. |
| Hydrogen | 6.71 | 6.75 (+0.04) | 6.95 (+0.24) | High H: Consistent with trapped |
| Nitrogen | 5.49 | 5.45 (-0.04) | 5.30 (-0.19) | Low N: Dilution effect by solvent. |
| Result | -- | ACCEPTED | REJECTED | Action: Re-dry sample. |
The "0.4% Rule"
Authoritative journals (e.g., J. Med. Chem., J. Org. Chem.) generally require that the difference between calculated and found values is
-
Calculation:
. -
In the "Fail" example above, Carbon deviates by
. This confirms the sample is solvated (likely water or ethanol).
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
A Comparative Stability Analysis of N-phenylethyl Acetamide Analogs: An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug candidate is a cornerstone of successful pharmaceutical development. This guide provides a comprehensive comparative stability study of N-phenylethyl acetamide and its analogs, offering insights into their degradation profiles under various stress conditions. By presenting illustrative experimental data, this document aims to elucidate the structure-stability relationships that govern the degradation of this important class of compounds.
Introduction: The Critical Role of Stability in Drug Development
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1] Forced degradation studies, also known as stress testing, are an indispensable tool in the pharmaceutical industry.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2] This information is crucial for developing stability-indicating analytical methods, understanding the chemical behavior of the molecule, and designing robust formulations.[1]
N-phenylethyl acetamide serves as a core scaffold in numerous biologically active compounds.[3] Understanding how substitutions on the phenyl ring affect the stability of the amide bond is paramount for designing new chemical entities with optimal physicochemical properties. This guide will compare the stability of a parent compound, N-phenylethyl acetamide, with two representative analogs: one bearing an electron-donating group (N-(4-methoxyphenylethyl) acetamide) and another with an electron-withdrawing group (N-(4-nitrophenylethyl) acetamide).
Experimental Design: A Rationale-Driven Approach
The selection of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines and a fundamental understanding of the potential degradation pathways for the N-phenylethyl acetamide scaffold.[2] The primary focus of this study is on hydrolytic, oxidative, and photolytic degradation, as these are the most common degradation routes for amide-containing compounds.[2]
Stress Conditions
-
Hydrolytic Degradation: Amide hydrolysis is a well-documented degradation pathway that can be catalyzed by both acid and base.[4][5] By subjecting the analogs to acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, we can assess the lability of the amide bond. The electronic nature of the substituent on the phenyl ring is expected to influence the rate of hydrolysis.
-
Oxidative Degradation: The phenylethyl moiety and the amide nitrogen can be susceptible to oxidation.[6][7] Hydrogen peroxide (3% H₂O₂) is employed as a common oxidizing agent to simulate oxidative stress.
-
Photolytic Degradation: Many aromatic compounds are susceptible to degradation upon exposure to light.[2] Photostability testing is conducted by exposing the samples to a combination of UV and visible light, as recommended by ICH guideline Q1B.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis.[1] The method must be capable of separating the parent compound from all significant degradation products, ensuring that the assay is specific and accurate.
Comparative Stability Data
The following tables summarize the illustrative data obtained from the forced degradation studies of N-phenylethyl acetamide and its analogs. The percentage of degradation was determined by HPLC analysis after a defined stress period.
Table 1: Hydrolytic Degradation of N-phenylethyl Acetamide Analogs
| Compound | Stress Condition | % Degradation | Major Degradation Product(s) |
| N-phenylethyl acetamide | 0.1 M HCl, 60°C, 24h | 8.5 | 2-Phenylethylamine, Acetic Acid |
| N-(4-methoxyphenylethyl) acetamide | 0.1 M HCl, 60°C, 24h | 6.2 | 2-(4-methoxyphenyl)ethylamine, Acetic Acid |
| N-(4-nitrophenylethyl) acetamide | 0.1 M HCl, 60°C, 24h | 12.8 | 2-(4-nitrophenyl)ethylamine, Acetic Acid |
| N-phenylethyl acetamide | 0.1 M NaOH, 60°C, 24h | 15.3 | 2-Phenylethylamine, Acetic Acid |
| N-(4-methoxyphenylethyl) acetamide | 0.1 M NaOH, 60°C, 24h | 11.9 | 2-(4-methoxyphenyl)ethylamine, Acetic Acid |
| N-(4-nitrophenylethyl) acetamide | 0.1 M NaOH, 60°C, 24h | 21.7 | 2-(4-nitrophenyl)ethylamine, Acetic Acid |
Table 2: Oxidative Degradation of N-phenylethyl Acetamide Analogs
| Compound | Stress Condition | % Degradation | Major Degradation Product(s) |
| N-phenylethyl acetamide | 3% H₂O₂, RT, 24h | 4.1 | N-oxide and hydroxylated species |
| N-(4-methoxyphenylethyl) acetamide | 3% H₂O₂, RT, 24h | 9.8 | Oxidized methoxy group and N-oxide species |
| N-(4-nitrophenylethyl) acetamide | 3% H₂O₂, RT, 24h | 2.5 | N-oxide species |
Table 3: Photolytic Degradation of N-phenylethyl Acetamide Analogs
| Compound | Stress Condition | % Degradation | Major Degradation Product(s) |
| N-phenylethyl acetamide | ICH Q1B, solid state | 1.5 | Not significant |
| N-(4-methoxyphenylethyl) acetamide | ICH Q1B, solid state | 3.2 | Photodimerization and oxidative products |
| N-(4-nitrophenylethyl) acetamide | ICH Q1B, solid state | 5.8 | Photoreduction and rearrangement products |
Interpretation of Results and Structure-Stability Relationships
The illustrative data reveals clear structure-stability relationships among the N-phenylethyl acetamide analogs.
-
Hydrolytic Stability: The amide bond is susceptible to both acid and base-catalyzed hydrolysis. The presence of an electron-withdrawing nitro group on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, the electron-donating methoxy group slightly stabilizes the amide bond towards hydrolysis.
-
Oxidative Stability: The methoxy-substituted analog exhibits the highest susceptibility to oxidative degradation. The electron-rich nature of the methoxy group makes the aromatic ring and the methoxy group itself more prone to oxidation. The nitro-substituted analog, being electron-deficient, is the most resistant to oxidation.
-
Photostability: The photostability of the analogs is also influenced by the substituents. The nitro-substituted analog shows the most significant degradation, which is a common characteristic of nitroaromatic compounds that can undergo photoreduction and other complex photochemical reactions. The methoxy group can also contribute to photosensitivity, potentially through the formation of reactive intermediates.
Experimental Protocols
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare stock solutions of each N-phenylethyl acetamide analog in a suitable solvent (e.g., acetonitrile/water).
-
Stress Application:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolysis: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Neutralization (for hydrolytic samples): After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
HPLC Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
Illustrative Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizing the Process
Forced Degradation Workflow
Caption: Potential degradation pathways for N-phenylethyl acetamide analogs under stress conditions.
Conclusion
This comparative guide underscores the importance of substituent effects on the stability of N-phenylethyl acetamide analogs. The illustrative data clearly demonstrates that electron-withdrawing groups can enhance susceptibility to hydrolysis, while electron-donating groups may increase vulnerability to oxidation and photolysis. These foundational insights are critical for medicinal chemists and formulation scientists in the design and development of stable and effective drug candidates. A thorough understanding of a molecule's intrinsic stability profile early in development can significantly de-risk the path to a successful pharmaceutical product.
References
-
ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
ICH. (2003). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
- Alsante, K. M., et al. (2014). A practical guide to forced degradation studies for pharmaceutical drug substances and products. Pharmaceutical Technology, 38(4), 38-47.
- Bhardwaj, S. K., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
PubChem. N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. [Link]
- Singh, R., & Kumar, V. (2012). A review on stability-indicating HPLC method development. International Journal of Pharmaceutical Sciences and Research, 3(11), 4056.
-
Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products. [Link]
- Ali, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- Baertschi, S. W., et al. (2019).
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Brown, R. S., et al. (1992). Recent perspectives concerning the mechanism of H+-and OH−-promoted amide hydrolysis. Accounts of Chemical Research, 25(11), 481-487.
- Huynh-Ba, K. (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.
- Jenke, D. (2007). A review of the chemical and physical interactions of drugs with packaging polymers. PDA journal of pharmaceutical science and technology, 61(4), 288-301.
- Kar, R. K., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of pharmaceutical sciences, 109(11), 3394-3403.
- Kirby, A. J. (1996). The mechanism of amide hydrolysis. Advances in physical organic chemistry, 31, 183-278.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. scispace.com [scispace.com]
- 3. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Navigating the Analytical Maze: A Comparative Guide to the Quantification of 2-phenoxy-N-(2-phenylethyl)acetamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of novel chemical entities is a cornerstone of rigorous drug discovery and development. 2-phenoxy-N-(2-phenylethyl)acetamide, a molecule of interest in medicinal chemistry, presents a common analytical challenge: the absence of a commercially available certified reference material (CRM). This guide provides a comprehensive framework for researchers to navigate this challenge, offering a comparative analysis of suitable analytical methodologies and emphasizing the principles of robust method validation in the absence of a dedicated CRM.
The Reference Standard Conundrum: Addressing the Absence of a CRM
The Surrogate Standard Strategy
In such instances, the use of a surrogate standard is a widely accepted practice.[1][2] A surrogate standard is a compound that is structurally and chemically similar to the analyte of interest and is used to calibrate the analytical method. For this compound, a potential surrogate is a commercially available, certified reference material of a closely related phenoxyacetamide derivative. It is critical to acknowledge that while a surrogate allows for method development and routine analysis, it requires rigorous validation to ensure the accuracy of the obtained quantitative data.[3] The key is to demonstrate that the surrogate and the analyte exhibit parallel behavior throughout the entire analytical process, from sample preparation to detection.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for the quantification of this compound will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation. Based on the analysis of structurally similar N-substituted acetamides and phenoxy compounds, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most viable options.[4][5][6]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity with UV detection. | Separation of volatile/derivatized compounds with mass-based detection. | Chromatographic separation coupled with highly selective mass-based detection. |
| Sample Preparation | Liquid-liquid or solid-phase extraction. | Extraction followed by derivatization to increase volatility. | Liquid-liquid or solid-phase extraction. |
| Sensitivity | Moderate (µg/mL to ng/mL range). | High (pg to ng range). | Very High (pg to fg range). |
| Specificity | Moderate, potential for co-eluting interferences. | High, mass spectrum provides structural confirmation. | Very High, precursor-product ion transitions minimize interferences. |
| Throughput | High. | Moderate, derivatization can be time-consuming. | High. |
| Instrumentation | Widely available. | Common in analytical laboratories. | More specialized, higher cost. |
Table 1. Comparison of Analytical Techniques for the Quantification of this compound.
Experimental Protocols and Method Validation
The following sections provide generalized experimental protocols for each technique, adaptable for this compound. Crucially, in the absence of a CRM for the analyte, method validation becomes the linchpin of data integrity.[7][8]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and accessible technique for the analysis of aromatic compounds.[9][10]
Experimental Workflow:
Caption: General workflow for HPLC-UV analysis.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or acetic acid for peak shape improvement) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for the phenoxyacetamide chromophore (determined by UV scan).
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the surrogate standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving a known weight in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is often necessary for non-volatile compounds like this compound to improve their thermal stability and chromatographic behavior.[5][11]
Experimental Workflow:
Caption: General workflow for GC-MS analysis.
Protocol:
-
Derivatization:
-
React the extracted and dried sample with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the amide proton to a less active trimethylsilyl group.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from matrix components.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for trace-level quantification in complex matrices.[12]
Experimental Workflow:
Caption: General workflow for LC-MS/MS analysis.
Protocol:
-
LC-MS/MS Conditions:
-
Chromatography: Similar to HPLC, using a C18 column with a gradient elution of acetonitrile and water containing a mobile phase modifier like formic acid for improved ionization.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and a characteristic product ion, providing excellent selectivity.
-
Validation in the Absence of a Certified Reference Standard
A robust method validation is paramount to ensure the reliability of the quantitative data. Key validation parameters include:[3][7]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank matrix samples and spiked samples.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This can be assessed by spiking a known amount of the surrogate standard into a blank matrix and calculating the percent recovery.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
The quantification of this compound in the absence of a dedicated certified reference standard is a manageable challenge with a well-defined strategy. The use of a carefully selected and validated surrogate standard is a viable approach. For routine analysis with moderate sensitivity requirements, HPLC-UV offers a cost-effective and high-throughput solution. When higher sensitivity and specificity are necessary, particularly in complex matrices, GC-MS (with derivatization) or, ideally, LC-MS/MS are the methods of choice.
Regardless of the chosen technique, a comprehensive method validation is non-negotiable. By meticulously evaluating specificity, linearity, accuracy, precision, and sensitivity, researchers can generate reliable and defensible quantitative data, ensuring the integrity of their drug development and research endeavors.
References
-
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed. (1998). Retrieved from [Link]
-
Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed. (2012). Retrieved from [Link]
-
Surrogate matrix and surrogate analyte approaches... : Bioanalysis - Ovid. (n.d.). Retrieved from [Link]
-
Biomarker quantification: the case for the surrogate analyte approach - Bioanalysis Zone. (2018). Retrieved from [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025). Retrieved from [Link]
-
How can I validate a new analytical method if there is no comparable one? | ResearchGate. (2015). Retrieved from [Link]
-
Validation of analytical methods for active constituents and agricultural products - APVMA. (2014). Retrieved from [Link]
-
Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules. | Semantic Scholar. (2012). Retrieved from [Link]
-
Whats the difference in using an Internal standard and Surgorrate standard for GCMS analysis? | ResearchGate. (2014). Retrieved from [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Retrieved from [Link]
-
Evaluation of the Effect of Decreased Surrogate Concentrations on the Calculation Value of Recovery Rates Using Multiple Regression Analysis and Calibration Curves on LC/MS Analysis - PMC. (2025). Retrieved from [Link]
-
Is it possible to validate a method without IS (Internal Standard)? - ResearchGate. (2014). Retrieved from [Link]
-
Determination of Phenoxy Acid Pesticides in Frog and Fish Tissues by Gas Chromatography-Mass Spectrometry | Semantic Scholar. (2006). Retrieved from [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC. (2021). Retrieved from [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Validating Standards Without External Reference : r/chemistry - Reddit. (2025). Retrieved from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (n.d.). Retrieved from [Link]
-
(PDF) GC-MS analysis of phenoxy herbicide residues from surface waters. - Academia.edu. (n.d.). Retrieved from [Link]
-
Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar. (n.d.). Retrieved from [Link]
- WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents. (n.d.).
-
Separation of Acetamide on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (2025). Retrieved from [Link]
-
(PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C - TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Retrieved from [Link]
-
Selected Certified Reference Materials (Sigma) | Reagecon Diagnostics Limited. (n.d.). Retrieved from [Link]
-
Phenova Calibration Standards. (n.d.). Retrieved from [Link]
-
CPAChem Products - Pesticides. (n.d.). Retrieved from [Link]
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. (n.d.). Retrieved from [Link]
-
PHENOXYACETAMIDE - gsrs. (n.d.). Retrieved from [Link]
-
Acetamide, N-(2-phenylethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry - PubMed. (2020). Retrieved from [Link]
-
Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes | ACS Omega. (2023). Retrieved from [Link]
-
Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
Safety Operating Guide
2-phenoxy-N-(2-phenylethyl)acetamide proper disposal procedures
Executive Summary & Chemical Profile
Immediate Action Required: Treat 2-phenoxy-N-(2-phenylethyl)acetamide (CAS: 877-95-2) as a Hazardous Organic Waste . Do not dispose of via sanitary sewer or municipal trash.
As researchers, we often handle intermediate scaffolds that lack the extensive safety data sheets (SDS) of commodity chemicals. This compound features an amide linker connecting two aromatic systems (a phenoxy group and a phenylethyl group). Its structural stability and potential biological activity (common in drug discovery scaffolds) dictate that we apply the Precautionary Principle .
Chemical Identity Verification:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₆H₁₇NO₂
-
Physical State: Solid (White to off-white crystalline powder)
-
Solubility: Low in water; soluble in organic solvents (DMSO, Methanol, DCM).
Hazard Identification & Causality
Before disposal, you must understand why specific protocols are necessary. This is not just compliance; it is about preventing environmental persistence and cross-reactivity in waste streams.
| Hazard Category | Classification | Scientific Rationale for Disposal Choice |
| Health Hazard | Irritant (Skin/Eye/Respiratory) | Dust Control: The solid powder poses an inhalation risk. Disposal must occur in sealed, rigid containers to prevent aerosolization during compaction. |
| Reactivity | Stable Amide | Chemical Incompatibility: Amides can hydrolyze in the presence of strong acids/bases. Segregate from corrosives to prevent uncontrolled exotherms in the waste drum. |
| Environmental | Aquatic Toxicity (Potential) | No Drain Disposal: The phenoxy moiety is stable and can persist in aquatic environments. Incineration is the only validated method for complete mineralization. |
Pre-Disposal Segregation Protocol
Effective waste management begins at the bench, not the loading dock. You must characterize the waste stream immediately upon generation.
A. Solid Waste (Pure Compound)
-
Primary Container: Place the solid substance in a clear, sealable polyethylene bag or a screw-top glass vial.
-
Secondary Container: Place the primary container into a Wide-Mouth High-Density Polyethylene (HDPE) waste jar.
-
Labeling: Must read "Hazardous Waste - Solid Organic." List the full chemical name. Do not use abbreviations.
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Assessment: Determine the carrier solvent.
-
Halogenated (e.g., DCM, Chloroform): Segregate into "Halogenated Waste."
-
Non-Halogenated (e.g., Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Waste."
-
-
Concentration: If the concentration of this compound exceeds 5%, note this on the tag as "High Organic Load."
Step-by-Step Disposal Workflow
This protocol ensures compliance with EPA RCRA standards (40 CFR 261) and minimizes downstream risks.
Step 1: Waste Characterization & Segregation[7]
-
Action: Isolate the material from oxidizers (e.g., peroxides, nitrates).
-
Reasoning: The amide nitrogen and aromatic rings are susceptible to oxidation. Mixing with strong oxidizers in a waste container can lead to pressure buildup or fire.
Step 2: Packaging
-
Solids: Double-bag using 4-mil LDPE bags. Seal with tape. Place in a fiber drum or HDPE pail approved for incineration.
-
Liquids: Pour into a safety can (carboy) equipped with a flame arrester. Leave 10% headspace for thermal expansion.
Step 3: Labeling (The "Cradle-to-Grave" Link)
-
Attach a hazardous waste tag immediately.
-
Constituents: List "this compound" (approx. %) and the Solvent (approx. %).[4][5][6][7][8][9][10][11]
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
Step 4: Satellite Accumulation Area (SAA)
-
Store the container in your lab's designated SAA.
-
Time Limit: Move to the central accumulation area within 3 days once the container is full (or per local institutional policy, typically <90 days total).
Step 5: Final Destruction
-
Method: High-temperature incineration.
-
Outcome: The compound is mineralized into CO₂, H₂O, and NOₓ (scrubbed). This destroys the bioactive pharmacophore completely.
Visualizing the Decision Logic
The following diagram illustrates the decision tree for disposing of this compound depending on its state (Solid vs. Solution).
Caption: Decision matrix for segregating this compound based on physical state and solvent carrier.
Chemical Compatibility Matrix
Use this table to ensure you do not mix this compound with incompatible waste streams.
| Chemical Group | Compatibility Status | Risk Analysis |
| Strong Oxidizers (Nitric Acid, Peroxides) | INCOMPATIBLE | Potential for amide oxidation and ring nitration; exotherm/explosion risk. |
| Strong Acids (HCl, H₂SO₄) | CAUTION | May catalyze hydrolysis of the amide bond, releasing phenylethylamine derivatives. |
| Strong Bases (NaOH, KOH) | CAUTION | May catalyze hydrolysis; generally safer than acids but best kept separate. |
| Organic Solvents (Acetone, Methanol) | COMPATIBLE | Safe for co-disposal in liquid waste streams (segregate halogenated). |
Emergency Procedures (Spill Response)
If a spill occurs during the transfer to waste containers:
-
Isolate: Evacuate the immediate area if dust is airborne.[6][12]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust dispersion. Scoop into a bag.
-
Liquid: Absorb with vermiculite or a universal spill pad.
-
-
Clean Up: Wipe the surface with a soap/water solution (surfactants help solubilize the organic residue).
-
Disposal: Place all cleanup materials (gloves, pads) into the hazardous solid waste container.
References
-
PubChem. (n.d.). N-(2-Phenylethyl)acetamide Compound Summary (CID 70143).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[10] Retrieved October 26, 2023, from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved October 26, 2023, from [Link]
Sources
- 1. CAS RN 877-95-2 | Fisher Scientific [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Buy Online CAS Number 877-95-2 - TRC - N-(2-Phenylethyl)acetamide | LGC Standards [lgcstandards.com]
- 4. N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nyu.edu [nyu.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
